1,2-Dimethylcyclohexane-1,2-diol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
55489-05-9 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1,2-dimethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(9)5-3-4-6-8(7,2)10/h9-10H,3-6H2,1-2H3 |
Clave InChI |
IPNQEKDRLAFQKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1(C)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 1,2-dimethylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcyclohexane-1,2-diol, a vicinal diol with significant stereochemical complexity. Understanding the spatial arrangement of the functional groups in this molecule is critical for its application in various fields, including asymmetric synthesis and medicinal chemistry. This document details the structure of the stereoisomers, their conformational analysis, and methods for their synthesis and separation.
Introduction to Stereoisomerism in this compound
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This gives rise to a total of four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans.
-
Cis Isomer: In the cis isomer, the two hydroxyl groups are on the same side of the cyclohexane ring. Due to the potential for a plane of symmetry in a planar representation, the cis isomer of this compound is a meso compound. This means it is achiral and not optically active, despite having two chiral centers. The rapid ring-flipping between two enantiomeric chair conformations at room temperature results in a time-averaged achiral structure.
-
Trans Isomers: In the trans isomers, the two hydroxyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclohexane-1,2-diol and (1S,2S)-1,2-dimethylcyclohexane-1,2-diol. These enantiomers have identical physical properties, except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.
Conformational Analysis
The stereoisomers of this compound exist predominantly in chair conformations to minimize angle and torsional strain. The stability of these conformers is influenced by steric interactions (1,3-diaxial interactions) and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.
Cis-1,2-dimethylcyclohexane-1,2-diol: The cis isomer exists as a rapidly equilibrating mixture of two enantiomeric chair conformations. In each conformation, one methyl group and one hydroxyl group are in axial positions, while the other methyl and hydroxyl groups are in equatorial positions. Intramolecular hydrogen bonding can occur between the axial hydroxyl group and the equatorial hydroxyl group, which can stabilize these conformations.
Trans-1,2-dimethylcyclohexane-1,2-diol: The trans isomer can exist in two diastereomeric chair conformations: a diequatorial conformer and a diaxial conformer.
-
Diequatorial Conformer: This conformation, where both methyl and both hydroxyl groups are in equatorial positions, is generally the more stable of the two. This is because it minimizes steric strain from 1,3-diaxial interactions. Intramolecular hydrogen bonding is also possible between the two equatorial hydroxyl groups.
-
Diaxial Conformer: In this conformation, both methyl and both hydroxyl groups are in axial positions. This conformer is significantly less stable due to severe 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the ring.
The equilibrium between the diequatorial and diaxial conformers strongly favors the diequatorial form.
Quantitative Data
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |
| Melting Point (°C) | 98-102 | 100-103 |
| Boiling Point (°C) | 234 | 228 |
Note: Data for the parent 1,2-cyclohexanediol. The presence of methyl groups in this compound will alter these values.
Experimental Protocols
The synthesis of the stereoisomers of this compound starts from the corresponding alkene, 1,2-dimethylcyclohexene (B155917). The stereochemical outcome of the dihydroxylation reaction is dependent on the choice of reagents.
Synthesis of cis-1,2-dimethylcyclohexane-1,2-diol (Syn-dihydroxylation)
Methodology: The cis-diol is prepared by the syn-dihydroxylation of 1,2-dimethylcyclohexene. This can be achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or via oxidation with cold, alkaline potassium permanganate (B83412) (KMnO₄).
Detailed Protocol using Osmium Tetroxide/NMO:
-
Dissolution: Dissolve 1,2-dimethylcyclohexene in a suitable solvent system, such as a mixture of acetone (B3395972) and water.
-
Addition of NMO: Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or another suitable solvent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite or sodium sulfite, to reduce the osmate ester intermediate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Synthesis of trans-1,2-dimethylcyclohexane-1,2-diol (Anti-dihydroxylation)
Methodology: The trans-diol is synthesized via a two-step procedure involving the epoxidation of 1,2-dimethylcyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.
Detailed Protocol:
Step 1: Epoxidation
-
Dissolution: Dissolve 1,2-dimethylcyclohexene in an inert solvent, such as dichloromethane (B109758) (DCM).
-
Addition of Peroxyacid: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with a solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude epoxide.
Step 2: Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve the crude epoxide in a mixture of a water-miscible solvent, such as acetone or THF, and water.
-
Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.
-
Reaction: Stir the mixture at room temperature until the epoxide is fully consumed (monitored by TLC).
-
Neutralization and Extraction: Neutralize the reaction with a base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude trans-diol by column chromatography or recrystallization.
Separation of Stereoisomers
The cis and trans diastereomers of this compound can be separated using standard chromatographic techniques, such as column chromatography on silica gel, due to their different polarities. The separation of the enantiomers of the trans-diol requires chiral chromatography or resolution via the formation of diastereomeric derivatives with a chiral resolving agent.
Visualization of Stereochemical Relationships
The relationships between the different stereoisomers and their key conformations can be visualized using Graphviz.
Caption: Stereochemical relationship between the cis (meso) and trans (chiral) isomers.
Caption: Conformational equilibrium of the trans-1,2-dimethylcyclohexane-1,2-diol.
Caption: Synthetic pathways to cis and trans-1,2-dimethylcyclohexane-1,2-diol.
Conclusion
The stereochemistry of this compound is a rich area of study with important implications for its chemical and biological properties. The existence of a meso cis isomer and a pair of trans enantiomers, along with their distinct conformational preferences, dictates their reactivity and potential applications. The synthetic routes outlined in this guide provide a clear pathway for the stereoselective preparation of these isomers, which is essential for further investigation and utilization in research and development.
An In-depth Technical Guide on the Relative Stability of cis- and trans-1,2-Dimethylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-1,2-dimethylcyclohexane-1,2-diol. Understanding the three-dimensional structure and relative energies of these isomers is crucial in various fields, including stereoselective synthesis, medicinal chemistry, and materials science, as the spatial arrangement of functional groups dictates molecular interactions and biological activity.
Core Concepts in Conformational Analysis of Substituted Cyclohexanes
The stability of substituted cyclohexanes is primarily governed by the minimization of steric strain. In the chair conformation, the most stable arrangement for a cyclohexane (B81311) ring, substituents can occupy either axial or equatorial positions.
-
1,3-Diaxial Interactions: Axial substituents experience steric repulsion from the other two axial hydrogens (or other substituents) on the same side of the ring. This destabilizing interaction is a major factor in determining conformational preference.
-
Gauche Interactions: In 1,2-disubstituted cyclohexanes, substituents on adjacent carbons can have a gauche relationship, which introduces steric strain.
-
A-Values: The conformational preference of a single substituent is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position.
-
Intramolecular Hydrogen Bonding: In molecules containing both hydrogen bond donors and acceptors, such as diols, the formation of an intramolecular hydrogen bond can significantly influence conformational stability.
Conformational Analysis of cis-1,2-Dimethylcyclohexane-1,2-diol
In the cis isomer, one methyl group and one hydroxyl group are on the same face of the cyclohexane ring. This necessitates that in any chair conformation, one substituent will be in an axial position while the other is equatorial. The two possible chair conformations are enantiomeric and therefore of equal energy.
The primary destabilizing interactions in the chair conformation of cis-1,2-dimethylcyclohexane-1,2-diol are:
-
1,3-Diaxial Interactions: The axial substituent (either methyl or hydroxyl) will experience steric strain from the axial hydrogens at the C3 and C5 positions.
-
Gauche Interaction: There is a gauche interaction between the adjacent methyl and hydroxyl groups.
-
Intramolecular Hydrogen Bonding: A significant stabilizing factor in the cis isomer is the potential for intramolecular hydrogen bonding between the axial hydroxyl group and the equatorial hydroxyl group. This interaction can partially offset the destabilizing steric interactions.
Conformational Analysis of trans-1,2-Dimethylcyclohexane-1,2-diol
In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).
-
Diequatorial Conformer: This conformation is generally the more stable of the two. It minimizes 1,3-diaxial interactions as both bulky groups are in the less sterically hindered equatorial positions. However, there is a gauche interaction between the two equatorial substituents.
-
Diaxial Conformer: This conformation is significantly destabilized by two sets of 1,3-diaxial interactions, one for the axial methyl group and one for the axial hydroxyl group. While an anti-periplanar arrangement of the two substituents might seem favorable, the steric clash with the axial hydrogens makes this a high-energy conformation. Intramolecular hydrogen bonding is not possible in this arrangement.
Relative Stability: cis vs. trans Isomers
The determination of whether the cis or trans isomer is more stable is a balance of these competing steric and electronic effects.
For the analogous 1,2-dimethylcyclohexane , the trans isomer is more stable than the cis isomer.[1][2][3] The most stable conformer of the trans isomer (diequatorial) has only a single gauche interaction between the methyl groups.[1][2] In contrast, the cis isomer is locked in a conformation with one axial and one equatorial methyl group, resulting in 1,3-diaxial interactions from the axial methyl group.[1][2]
However, in 1,2-dimethylcyclohexane-1,2-diol , the presence of the hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly alter the energy landscape. In the cis isomer, the proximity of the axial and equatorial hydroxyl groups allows for the formation of a stabilizing intramolecular hydrogen bond. This stabilization can partially or fully compensate for the destabilizing 1,3-diaxial interactions of the axial group.
For the trans isomer, the diequatorial conformer is sterically favored, but the hydroxyl groups are too far apart for intramolecular hydrogen bonding. Therefore, the relative stability of the cis and trans isomers of this compound is highly dependent on the strength of the intramolecular hydrogen bond in the cis isomer compared to the steric strain relief in the diequatorial trans isomer. In many cases involving vicinal diols on a cyclohexane ring, the stabilization from intramolecular hydrogen bonding can make the cis isomer surprisingly stable, sometimes even more stable than the trans isomer.
Quantitative Data
| Substituent | A-value (kcal/mol) |
| -CH₃ | ~1.7 |
| -OH | ~0.9 |
Note: A-values are additive for 1,3- and 1,4-disubstituted cyclohexanes but can be less accurate for 1,2-disubstituted systems due to additional gauche interactions.
For a qualitative comparison, the estimated steric strain for the most stable conformers is as follows:
| Isomer | Most Stable Conformer | Key Interactions | Estimated Relative Energy |
| cis-1,2-dimethylcyclohexane-1,2-diol | (ax,eq) / (eq,ax) | 1,3-diaxial (CH₃ or OH), gauche (CH₃-OH), Intramolecular H-bond (stabilizing) | Strain offset by H-bond |
| trans-1,2-dimethylcyclohexane-1,2-diol | (eq,eq) | gauche (CH₃-OH) | Lower steric strain |
Experimental Protocols
Synthesis of cis- and trans-1,2-Dimethylcyclohexane-1,2-diol
Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol:
This can be achieved via the syn-dihydroxylation of 1,2-dimethylcyclohexene (B155917).
-
Reactants: 1,2-dimethylcyclohexene, potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Procedure (using KMnO₄):
-
Dissolve 1,2-dimethylcyclohexene in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
Slowly add a cold, dilute solution of potassium permanganate with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
After the reaction is complete (indicated by the persistence of a faint pink color), quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cis-diol.
-
Purify the product by recrystallization or column chromatography.[4]
-
Synthesis of trans-1,2-Dimethylcyclohexane-1,2-diol:
This is typically achieved through the anti-dihydroxylation of 1,2-dimethylcyclohexene, which proceeds via an epoxide intermediate.
-
Step 1: Epoxidation
-
Reactants: 1,2-dimethylcyclohexene, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Procedure: Dissolve 1,2-dimethylcyclohexene in an inert solvent (e.g., dichloromethane). Add m-CPBA portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by brine. Dry the organic layer and evaporate the solvent to obtain the epoxide.
-
-
Step 2: Acid-Catalyzed Ring Opening
-
Reactants: The epoxide, water, and a catalytic amount of acid (e.g., sulfuric acid or perchloric acid).
-
Procedure: Dissolve the epoxide in a suitable solvent (e.g., acetone (B3395972) or THF) and add water. Add a catalytic amount of acid and stir the mixture. The reaction proceeds via an Sₙ2-type attack of water on the protonated epoxide, leading to the trans-diol. After the reaction is complete, neutralize the acid, remove the organic solvent, and extract the product. Purify by recrystallization or chromatography.[4][5]
-
Separation of cis and trans Isomers
High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers like cis- and trans-1,2-dimethylcyclohexane-1,2-diol.
-
Stationary Phase: A normal-phase column (e.g., silica (B1680970) or diol) or a reversed-phase column (e.g., C18) can be used. Diol columns can offer unique selectivity for polar compounds through hydrophilic interaction chromatography (HILIC).[6]
-
Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. For reversed-phase chromatography, a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[7][8]
-
Detection: A UV detector can be used if the molecule contains a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable.
Determination of Conformational Equilibrium by NMR Spectroscopy
Variable-temperature (VT) NMR spectroscopy is the primary method for determining the thermodynamics of conformational equilibria.
-
Sample Preparation: Dissolve a pure sample of the diol isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, acetone-d₆, or a mixture of deuterated solvents).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-flip is usually fast on the NMR timescale, resulting in averaged signals.
-
Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of the chair-flip slows down.
-
At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers will broaden and then resolve into separate sets of peaks for each conformer.
-
-
Data Analysis:
-
By integrating the signals corresponding to each conformer at a temperature where the equilibrium is "frozen," the equilibrium constant (Keq) can be calculated: Keq = [more stable conformer] / [less stable conformer].
-
The Gibbs free energy difference (ΔG°) can then be determined using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Analysis of the coupling constants (³JHH) in the low-temperature spectra can provide information about the dihedral angles and confirm the chair conformations of the individual conformers.[9][10][11]
-
Visualizations
Caption: Chair flip of cis-1,2-dimethylcyclohexane-1,2-diol.
Caption: Chair flip of trans-1,2-dimethylcyclohexane-1,2-diol.
Caption: Workflow for determining conformational stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. Solved Your task is to synthesize trans-1,2-cyclohexanediol, | Chegg.com [chegg.com]
- 6. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Chirality of 1,2-Dimethylcyclohexane-1,2-diol Isomers
This guide provides a comprehensive overview of the stereoisomerism of 1,2-dimethylcyclohexane-1,2-diol, a molecule of interest to researchers, scientists, and professionals in drug development due to its defined stereochemical features. The presence of two stereocenters gives rise to distinct isomers with unique spatial arrangements and potentially different biological activities. This document details the synthesis, separation, and characterization of these isomers, supported by experimental protocols and quantitative data.
Introduction to Stereoisomerism in this compound
This compound possesses two adjacent stereocenters at carbons 1 and 2 of the cyclohexane (B81311) ring. This structural feature leads to the existence of diastereomers: a cis isomer and a trans isomer.
-
Cis-1,2-dimethylcyclohexane-1,2-diol: In this isomer, the methyl and hydroxyl groups on carbons 1 and 2 are on the same side of the cyclohexane ring. While each carbon is a stereocenter, the molecule as a whole possesses a plane of symmetry in its planar representation and undergoes rapid chair-flipping between two enantiomeric conformations at room temperature.[1][2] This rapid interconversion results in the molecule being achiral overall, classifying it as a meso compound.[2] Consequently, the cis-isomer is optically inactive.[2]
-
Trans-1,2-dimethylcyclohexane-1,2-diol: In the trans-isomer, the methyl and hydroxyl groups on carbons 1 and 2 are on opposite sides of the ring. This arrangement removes the plane of symmetry, rendering the molecule chiral. The trans-isomer exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclohexane-1,2-diol and (1S,2S)-1,2-dimethylcyclohexane-1,2-diol. These enantiomers will rotate plane-polarized light in equal but opposite directions.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the isomers of this compound and its closely related analog, cyclohexane-1,2-diol. Data for the target molecule is limited in the literature; therefore, some properties are inferred from analogous compounds.
| Isomer | Melting Point (°C) | Specific Rotation (°) |
| cis-1,2-Dimethylcyclohexane-1,2-diol | Data not available | 0 (meso compound) |
| rac-trans-1,2-Dimethylcyclohexane-1,2-diol | Data not available | 0 (racemic mixture) |
| (+)-trans-1,2-Dimethylcyclohexane-1,2-diol | Data not available | Positive value |
| (-)-trans-1,2-Dimethylcyclohexane-1,2-diol | Data not available | Negative value |
| cis-Cyclohexane-1,2-diol | 97-101[3] | 0[4] |
| rac-trans-Cyclohexane-1,2-diol | 101-104[5] | 0 |
| (+)-trans-Cyclohexane-1,2-diol | Data not available | +39[4] |
| (-)-trans-Cyclohexane-1,2-diol | Data not available | -39 |
Experimental Protocols
Detailed methodologies for the synthesis and separation of the isomers of this compound are outlined below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol
The synthesis of the cis-diol can be achieved through the syn-dihydroxylation of 1,2-dimethylcyclohexene (B155917). A common method involves the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).
Protocol:
-
Dissolve 1,2-dimethylcyclohexene in a suitable solvent system, such as a mixture of acetone (B3395972) and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
To this mixture, add a catalytic amount of osmium tetroxide (as a solution in toluene).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure cis-1,2-dimethylcyclohexane-1,2-diol.
Synthesis of rac-trans-1,2-Dimethylcyclohexane-1,2-diol
The synthesis of the trans-diol is typically achieved through the anti-dihydroxylation of 1,2-dimethylcyclohexene. This can be accomplished by epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.
Protocol:
-
Dissolve 1,2-dimethylcyclohexene in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude epoxide.
-
Dissolve the crude epoxide in a mixture of an organic solvent (e.g., acetone) and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), and stir the mixture.
-
Monitor the reaction for the disappearance of the epoxide.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give the crude rac-trans-1,2-dimethylcyclohexane-1,2-diol, which can be purified by recrystallization or column chromatography.
Chiral Resolution of trans-1,2-Dimethylcyclohexane-1,2-diol
The separation of the enantiomers of the trans-diol can be performed using chiral High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of enantiomers, including alcohols.[6]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The optimal ratio needs to be determined empirically to achieve baseline separation.
-
Sample Preparation: Dissolve the racemic trans-1,2-dimethylcyclohexane-1,2-diol in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.
-
Temperature: Column temperature can be controlled to optimize separation.
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution of the two enantiomers.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the collected fractions can be determined by re-injecting them onto the chiral column and integrating the peak areas.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Stereoisomeric relationship of this compound.
Caption: Synthetic workflow for obtaining the isomers.
References
- 1. rsc.org [rsc.org]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]
- 4. Solved the specific rotation of trans-cyclohexane-1,2-diol | Chegg.com [chegg.com]
- 5. trans-1,2-Cyclohexanediol 98 1460-57-7 [sigmaaldrich.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
meso compound formation in substituted cyclohexane diols
An In-depth Technical Guide to the Formation of Meso Compounds in Substituted Cyclohexane (B81311) Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereochemistry is a cornerstone of modern drug design and development, dictating the three-dimensional arrangement of atoms within a molecule and, consequently, its interaction with biological targets. Substituted cyclohexanes, particularly cyclohexane diols, represent a class of compounds where stereochemical nuances profoundly influence their properties and potential therapeutic applications. This technical guide provides a comprehensive examination of meso compound formation within this structural class. It delves into the fundamental principles of cyclohexane stereochemistry, explores synthetic pathways leading to meso diols, presents detailed experimental protocols, and summarizes key characterization data. The guide is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering the foundational knowledge required to design and synthesize stereochemically defined molecules.
Introduction to Meso Compounds and Cyclohexane Stereochemistry
In the realm of stereochemistry, a meso compound is a molecule that contains multiple stereocenters yet is achiral overall.[1] This unique characteristic arises from an internal plane of symmetry that renders the molecule superimposable on its mirror image, making it optically inactive.[1][2] The concept of meso compounds is particularly relevant in the study of cyclic systems like cyclohexane, where the rigid, non-planar structure gives rise to complex stereoisomeric relationships.
The cyclohexane ring predominantly adopts a low-energy "chair" conformation, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[3] For drug development professionals, controlling the stereochemistry of cyclohexane-based scaffolds is paramount. The spatial orientation of functional groups can dramatically alter a molecule's binding affinity for a target receptor, its metabolic profile, and its overall efficacy and safety.[4] Meso cyclohexane diols, being achiral, can offer a synthetic advantage by obviating the need for challenging chiral separations, while still providing a rigid scaffold for the precise spatial presentation of pharmacophoric elements.[5]
This guide will explore the structural features and synthetic reactions that lead to the formation of these valuable meso compounds.
Stereochemical Principles of Disubstituted Cyclohexanes
The formation of a meso compound in a disubstituted cyclohexane is dictated by the relative positions (1,2-, 1,3-, or 1,4-) and the stereochemical configuration (cis or trans) of the two identical substituents.
-
1,2-Disubstituted Cyclohexanes : When two identical substituents are on adjacent carbons, the cis isomer possesses a plane of symmetry and is therefore a meso compound. The trans isomer lacks this symmetry and exists as a pair of enantiomers (a racemic mixture).[6][7]
-
1,3-Disubstituted Cyclohexanes : For 1,3-disubstitution with identical groups, the cis isomer is meso due to a plane of symmetry passing through C2 and C5. The trans isomer is chiral and exists as a pair of enantiomers.[7][8]
-
1,4-Disubstituted Cyclohexanes : In the 1,4-disubstituted case, both the cis and trans isomers have a plane of symmetry and are therefore achiral (meso).[3][6]
The key to identifying a meso compound is the ability to find a conformation in which a plane of symmetry exists.
Synthetic Pathways to Meso Cyclohexane Diols
The stereochemical outcome of dihydroxylation reactions of cyclohexene (B86901) and its derivatives is the primary determinant for the formation of meso versus chiral diols. The two principal pathways, syn- and anti-dihydroxylation, yield distinct stereoisomers.
Syn-Dihydroxylation: A Direct Route to Meso-1,2-Diols
Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of a double bond. When applied to cyclohexene, this process exclusively yields cis-1,2-cyclohexanediol, a meso compound.[9]
Two common reagent systems for achieving syn-dihydroxylation are:
-
Osmium Tetroxide (OsO₄) : This is the most reliable method for syn-dihydroxylation. The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved reductively (e.g., with NaHSO₃ or N-methylmorpholine N-oxide, NMO) to give the cis-diol.[9] The use of catalytic OsO₄ with a stoichiometric co-oxidant like NMO is preferred due to the high cost and toxicity of osmium tetroxide.[9][10]
-
Potassium Permanganate (B83412) (KMnO₄) : Cold, dilute, and basic potassium permanganate can also effect syn-dihydroxylation. However, this method is often less selective and can lead to over-oxidation, resulting in lower yields of the desired diol compared to the osmium-based method.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryschool.net [chemistryschool.net]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of 1,2-dimethylcyclohexane-1,2-diol, a vicinal diol with applications in organic synthesis and potential relevance in medicinal chemistry. This document details available data on the physical characteristics of the cis and trans isomers, outlines experimental protocols for their synthesis and characterization, and provides context for their study.
Core Physical and Chemical Properties
This compound (C₈H₁₆O₂) is a saturated cyclic diol with a molecular weight of approximately 144.21 g/mol .[1] The presence of two hydroxyl groups and two methyl groups on adjacent carbons of a cyclohexane (B81311) ring gives rise to cis and trans stereoisomers, which exhibit distinct physical properties. While extensive experimental data for these specific isomers are not widely available in common chemical databases, computed properties and data from related compounds provide valuable insights.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclohexane-1,2-diol | trans-1,2-Dimethylcyclohexane-1,2-diol | General this compound |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol [1] | 144.21 g/mol [1] |
| Exact Mass | 144.11503 g/mol [1] | 144.11503 g/mol [1] | 144.11503 g/mol [1] |
| Topological Polar Surface Area | 40.5 Ų[1] | 40.5 Ų[1] | 40.5 Ų[1] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents. | Expected to be soluble in polar organic solvents. | Data not available |
| CAS Number | 33046-21-8 | 55489-05-9 | 55489-05-9 |
Experimental Protocols
The synthesis of cis- and trans-1,2-dimethylcyclohexane-1,2-diol is typically achieved through the stereoselective dihydroxylation of 1,2-dimethylcyclohexene (B155917). The choice of oxidizing agent and reaction conditions dictates the stereochemical outcome.
Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol via Syn-Dihydroxylation
The syn-dihydroxylation of 1,2-dimethylcyclohexene, yielding the cis-diol, is commonly performed using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.
Experimental Workflow: syn-Dihydroxylation
Methodology:
-
Reaction Setup: To a solution of 1,2-dimethylcyclohexene in a mixture of acetone and water (e.g., 10:1 v/v) at 0 °C, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Catalyst Addition: A catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or tert-butanol) is added dropwise to the stirred reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a reducing agent such as sodium sulfite (B76179) or sodium bisulfite. The mixture is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure cis-diol.
Synthesis of trans-1,2-Dimethylcyclohexane-1,2-diol via Anti-Dihydroxylation
The anti-dihydroxylation of 1,2-dimethylcyclohexene to produce the trans-diol can be achieved through a two-step process involving epoxidation followed by acid-catalyzed hydrolysis.
Experimental Workflow: anti-Dihydroxylation
Methodology:
-
Epoxidation: 1,2-Dimethylcyclohexene is dissolved in a chlorinated solvent such as dichloromethane (B109758) (DCM). To this solution, a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred until completion.
-
Epoxide Isolation (Optional): The reaction mixture can be washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is then dried and concentrated to yield the crude epoxide.
-
Hydrolysis: The crude epoxide is dissolved in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (B95107) (THF) and water, followed by the addition of a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
-
Reaction Progression: The mixture is stirred at room temperature until the epoxide is fully consumed.
-
Work-up and Purification: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the resulting crude trans-diol is purified by column chromatography.
Characterization
The characterization of the cis and trans isomers of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the cis and trans isomers. The symmetry of the molecules will influence the number of unique signals in the ¹³C NMR spectrum. In ¹H NMR, the coupling constants between the protons on the carbon atoms bearing the hydroxyl groups can provide information about their dihedral angle and thus the stereochemistry.
-
Infrared (IR) Spectroscopy: The IR spectra of both isomers will show a characteristic broad absorption band for the O-H stretching of the alcohol groups, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by intramolecular and intermolecular hydrogen bonding, which may differ between the cis and trans isomers.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Biological Activity
Currently, there is a lack of specific data in the public domain regarding the biological activities or involvement in signaling pathways of this compound. However, related cyclohexane derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties. Future research may explore the potential of these diols in such applications.
Conclusion
References
An In-depth Technical Guide to 1,2-dimethylcyclohexane-1,2-diol: IUPAC Nomenclature, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemistry, and physicochemical properties of 1,2-dimethylcyclohexane-1,2-diol. It includes a summary of available data, detailed experimental protocols for the synthesis of related diols, and a discussion of a key chemical transformation, the pinacol (B44631) rearrangement.
IUPAC Nomenclature and Structure
The systematic IUPAC name for the compound is This compound .[1][2] The structure consists of a cyclohexane (B81311) ring substituted with two methyl groups and two hydroxyl groups on adjacent carbon atoms (C1 and C2).
The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism. The relative orientation of the methyl and hydroxyl groups determines the specific stereoisomer. The main stereoisomers are cis and trans, which are diastereomers of each other.
-
cis-1,2-dimethylcyclohexane-1,2-diol: In this isomer, the two methyl groups (and consequently the two hydroxyl groups) are on the same side of the cyclohexane ring. Due to the presence of a plane of symmetry, the cis isomer is a meso compound and is achiral.
-
trans-1,2-dimethylcyclohexane-1,2-diol: In this isomer, the two methyl groups (and the two hydroxyl groups) are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane-1,2-diol and (1S,2S)-1,2-dimethylcyclohexane-1,2-diol.
Physicochemical and Spectroscopic Data
| Compound | Melting Point (°C) | Boiling Point (°C) |
| cis-1,2-Cyclohexanediol | 98-102[3] | 116 (13 mmHg)[4] |
| trans-1,2-Cyclohexanediol | 100-103[3] | 236.7 (760 mmHg)[5] |
| cis-1,2-Dimethylcyclohexane | -50[6] | 130[6] |
| trans-1,2-Dimethylcyclohexane | -88.3[7] | 123.4[7] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations from the methyl and cyclohexane groups would appear in the 2850-3000 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals for the methyl protons and the protons of the cyclohexane ring. The chemical shifts and coupling constants of the ring protons would be indicative of the cis or trans configuration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbons, the carbons bearing the hydroxyl groups (C1 and C2), and the other carbons of the cyclohexane ring. The number of signals would reflect the symmetry of the molecule; the cis isomer, being meso, would show fewer signals than the chiral trans isomer.
-
Experimental Protocols
Synthesis of cis-1,2-Cyclohexanediol (A Representative Protocol for syn-Dihydroxylation)
This protocol describes the synthesis of the parent cis-diol from cyclohexene (B86901) using osmium tetroxide as a catalyst. A similar approach could be adapted for the synthesis of cis-1,2-dimethylcyclohexane-1,2-diol from 1,2-dimethylcyclohexene (B155917).
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
Water
-
Sodium sulfite (B76179)
-
Magnesium sulfate
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
A solution of cyclohexene in a mixture of acetone and water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
N-methylmorpholine-N-oxide (NMO) is added to the solution.
-
A catalytic amount of osmium tetroxide solution is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite and stirred for 30 minutes.
-
The mixture is extracted several times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cis-1,2-cyclohexanediol.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of trans-1,2-Cyclohexanediol (A Representative Protocol for anti-Dihydroxylation)
This protocol details the synthesis of the parent trans-diol from cyclohexene via epoxidation followed by acid-catalyzed hydrolysis. A similar two-step process can be envisioned for the synthesis of trans-1,2-dimethylcyclohexane-1,2-diol.
Step 1: Epoxidation of Cyclohexene Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cyclohexene is dissolved in dichloromethane in a flask cooled in an ice bath.
-
A solution of m-CPBA in dichloromethane is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude cyclohexene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide Materials:
-
Cyclohexene oxide
-
Water
-
Sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
The crude cyclohexene oxide is suspended in water.
-
A catalytic amount of sulfuric acid is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is neutralized with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield crude trans-1,2-cyclohexanediol.
-
Purification can be achieved by recrystallization.
Pinacol Rearrangement of this compound
1,2-Diols, also known as vicinal diols or glycols, undergo a characteristic acid-catalyzed rearrangement known as the pinacol rearrangement.[8] In this reaction, a protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation. This is followed by a 1,2-migration of an adjacent alkyl or aryl group to the carbocationic center, resulting in the formation of a ketone or an aldehyde.[8]
In the case of this compound, the pinacol rearrangement can lead to either a ring-expanded product (a cycloheptanone (B156872) derivative) or a spirocyclic ketone, depending on the stereochemistry of the starting diol and the migratory aptitude of the groups.
Experimental Protocol for Pinacol Rearrangement
The following is a general procedure for the pinacol rearrangement of a 1,2-diol.
Materials:
-
This compound
-
Concentrated sulfuric acid or another strong protic acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
The this compound is dissolved in a suitable solvent (e.g., diethyl ether or water, depending on solubility) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The flask is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion (monitored by TLC).
-
After cooling, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ketone product.
-
The product can be purified by distillation or column chromatography.
Visualizations
Stereoisomers of this compound
Caption: Stereoisomers of this compound.
Synthetic Pathways to cis- and trans-1,2-Diols
Caption: Synthetic routes to cis- and trans-1,2-diols.
Mechanism of the Pinacol Rearrangement
References
- 1. 1,2-Dimethyl-1,2-cyclohexanediol | C8H16O2 | CID 14870174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Using 1,2-dimethylcyclohexene as your starting material, show how... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Reddit - The heart of the internet [reddit.com]
conformational analysis of substituted cyclohexanediols
An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanediols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. Cyclohexanediols, in particular, present a fascinating case study where the interplay of steric hindrance, stereoelectronic effects, and intramolecular hydrogen bonding dictates the molecule's three-dimensional structure. The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial positions, which are parallel to the principal C3 axis, or equatorial positions, which radiate out from the "equator" of the ring. The relative stability of these conformers is critical in fields ranging from synthetic chemistry to drug design, as the spatial arrangement of hydroxyl groups can dramatically alter a molecule's interaction with biological targets. This guide provides a detailed examination of the factors governing the conformational preferences of substituted cyclohexanediols and the experimental and computational methodologies used for their analysis.
Core Principles Governing Conformational Preference
The conformational equilibrium of a substituted cyclohexanediol is primarily governed by a delicate balance of several key interactions:
-
Steric Hindrance (A-value): The preference for a substituent to occupy the more spacious equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. Larger substituents experience more significant destabilizing 1,3-diaxial interactions with axial hydrogens on the same face of the ring, thus strongly favoring the equatorial position.
-
Intramolecular Hydrogen Bonding (IHB): The presence of two hydroxyl groups allows for the formation of intramolecular hydrogen bonds. This interaction can be a powerful stabilizing force, sometimes sufficient to overcome steric penalties. For instance, a diaxial conformation in cis-1,3-cyclohexanediol (B3029893) can be stabilized by IHB, which is not possible in the diequatorial state.[1] The strength of this bond is highly dependent on the distance and angle between the donor and acceptor hydroxyl groups, making it a critical factor in 1,2- and 1,3-diols.
-
Solvent Effects: The surrounding solvent medium plays a crucial role in modulating conformational equilibria.[1] Polar, protic solvents can form intermolecular hydrogen bonds with the hydroxyl groups, competing with and often disrupting intramolecular hydrogen bonds.[2] In non-polar solvents, intramolecular interactions are more pronounced, whereas in aqueous solutions, the diequatorial conformer, which allows for better solvation of both hydroxyl groups, is often favored.[1][2]
Conformational Isomerism in Cyclohexanediols
1,2-Cyclohexanediols
-
trans-1,2-Cyclohexanediol: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial steric strain.[3] However, the diaxial conformer can be stabilized by intramolecular hydrogen bonding.
-
cis-1,2-Cyclohexanediol: This isomer has one axial and one equatorial hydroxyl group (a,e). Ring inversion leads to an energetically equivalent (e,a) conformer. Intramolecular hydrogen bonding is possible in this arrangement.
1,3-Cyclohexanediols
-
trans-1,3-Cyclohexanediol: Exists in an axial-equatorial (a,e) conformation. Ring flip produces an identical conformer.
-
cis-1,3-Cyclohexanediol: This isomer can adopt a diequatorial (e,e) or a diaxial (a,a) conformation. While the (e,e) form is sterically preferred, the (a,a) conformer can be significantly stabilized by a strong intramolecular hydrogen bond, especially in non-polar solvents.[1][2]
1,4-Cyclohexanediols
-
trans-1,4-Cyclohexanediol: Interconverts between a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is typically more stable, but both conformers have been observed to coexist in the same crystal structure, an example of conformational isomorphism.[4] Computational studies on trans-1,4-cyclohexanediol have shown a conformer population of 66.4% for the bi-equatorial form and 33.6% for the bi-axial form.[5]
-
cis-1,4-Cyclohexanediol: Has one axial and one equatorial hydroxyl group (a,e). In some cases, particularly with bulky substituents elsewhere on the ring, non-chair (e.g., boat or twist-boat) conformations can be adopted to allow for transannular intramolecular hydrogen bonding.[6][7]
Experimental and Computational Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for determining conformational equilibria in solution. Vicinal proton-proton coupling constants (³J_HH) are particularly informative as their magnitude is related to the dihedral angle (φ) between the coupled protons, described by the Karplus equation.[8][9][10]
Experimental Protocol: Conformer Ratio Determination by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed sample of the cyclohexanediol in a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) to a concentration of approximately 1-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[2]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 300 MHz or higher. If necessary, perform temperature-dependent studies by acquiring spectra at various temperatures (e.g., from -80°C to room temperature) to resolve individual conformers or shift the equilibrium.[11]
-
Spectral Analysis:
-
Identify the signals corresponding to the methine protons (H-C-O). These are typically found in the 3.0-4.5 ppm range.
-
Measure the coupling constants for these signals. The width of the multiplet for the methine proton is a key indicator: a large width (sum of J-values) suggests an axial proton, while a narrow width indicates an equatorial proton.
-
Apply the Karplus relationship: Large couplings (³J_HH ≈ 8-13 Hz) correspond to anti-periplanar relationships (φ ≈ 180°), characteristic of axial-axial (ax-ax) interactions.[10] Small couplings (³J_HH ≈ 1-5 Hz) correspond to gauche relationships (φ ≈ 60°), characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions.[10][12]
-
-
Equilibrium Calculation: For a rapidly equilibrating system, the observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (e.g., J_ax and J_eq). The mole fraction (X) of each conformer can be calculated using the equation: J_obs = X_a * J_a + X_e * J_e where X_a + X_e = 1. The Gibbs free energy difference can then be calculated using ΔG° = -RT ln(K_eq), where K_eq = X_e / X_a.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for detecting hydrogen bonding. The O-H stretching frequency is sensitive to its environment.
Experimental Protocol: Detection of Intramolecular Hydrogen Bonding
-
Sample Preparation: Prepare a dilute solution of the cyclohexanediol in a non-polar solvent (e.g., CCl₄ or CS₂) in an IR-transparent cell. The concentration should be low (<0.005 M) to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Record the IR spectrum in the 3000-4000 cm⁻¹ region.
-
Spectral Analysis:
-
A sharp absorption band around 3610-3640 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) hydroxyl group.
-
A broader absorption band at a lower frequency (e.g., 3450-3600 cm⁻¹) is indicative of a hydrogen-bonded hydroxyl group.[6] The presence of this band in a dilute solution is strong evidence for intramolecular hydrogen bonding. The shift in frequency (Δν) between the free and bonded OH bands correlates with the strength of the hydrogen bond.
-
Computational Chemistry
Theoretical calculations are indispensable for mapping the potential energy surface and understanding the energetics of different conformers.
Workflow: In Silico Conformational Analysis
-
Structure Generation: Build the initial 3D structure of the desired cyclohexanediol isomer.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MM3, MMFF).[11][13] This step aims to identify all low-energy chair, boat, and twist-boat conformers.
-
Geometry Optimization and Energetics: Subject the low-energy conformers identified in the previous step to full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)).[5][14][15]
-
Analysis: From the output, extract the relative Gibbs free energies (ΔG) of all stable conformers to predict their equilibrium populations based on the Boltzmann distribution. The calculated geometries (dihedral angles) and predicted NMR coupling constants can be directly compared with experimental data.
Quantitative Data Summary
The following tables summarize key quantitative data from conformational studies of cyclohexanediols.
Table 1: Representative Conformational Free Energy Differences (ΔG°)
| Compound | Conformer Equilibrium | ΔG° (kcal/mol) | Solvent | Method | Citation |
|---|---|---|---|---|---|
| Cyclohexanol | axial ⇌ equatorial | 1.6 | Gas Phase | Calculation | [14] |
| trans-1,2-Cyclohexanediol | diaxial ⇌ diequatorial | 1.30 | - | - | [3] |
| cis-1,3-Cyclohexanediol | diaxial ⇌ diequatorial | 0.1 | CCl₄ | ¹H NMR | [2] |
| cis-1,3-Cyclohexanediol | diaxial ⇌ diequatorial | 0.8 | Acetone | ¹H NMR | [2] |
| cis-1,3-Cyclohexanediol | diaxial ⇌ diequatorial | 2.7 | D₂O | ¹H NMR |[2] |
Table 2: Typical ¹H-¹H Vicinal Coupling Constants (³J_HH) in Cyclohexane Rings
| Interaction Type | Dihedral Angle (φ) | Typical J-value (Hz) | Citation |
|---|---|---|---|
| Axial - Axial | ~180° | 8 - 13 | [10] |
| Axial - Equatorial | ~60° | 1 - 5 | [10][12] |
| Equatorial - Equatorial | ~60° | 1 - 5 |[10][12] |
Table 3: Representative IR O-H Stretching Frequencies (ν_OH)
| OH Group State | Typical Frequency (cm⁻¹) | Solvent | Citation |
|---|---|---|---|
| Free (non-bonded) | ~3620 - 3640 | CCl₄ | - |
| Intramolecular H-Bond | ~3450 - 3600 | CCl₄ | [6] |
| Intermolecular H-Bond | ~3200 - 3550 (broad) | Concentrated Solution | - |
Visualizations of Key Concepts
Caption: Cyclohexane chair interconversion, showing the flip between two chair conformers.
Caption: Equilibrium in cis-1,3-cyclohexanediol, showing stabilizing intramolecular hydrogen bonding (IHB).
Caption: Integrated workflow for the conformational analysis of cyclohexanediols.
References
- 1. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Most stalbe conformation of 1,4-cycohexane diol in its cis from is : [allen.in]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Dimethylcyclohexane-1,2-diol and Its Analogs
Introduction
1,2-Dimethylcyclohexane-1,2-diol is a vicinal diol whose thermodynamic properties are of interest in various fields, including reaction kinetics, process design, and drug development. A thorough understanding of its enthalpy, entropy, and Gibbs free energy is crucial for predicting its behavior in chemical and biological systems. While direct experimental data for this compound is scarce in publicly available literature, a comprehensive analysis can be constructed by examining its structural analog, 1,2-cyclohexanediol (B165007), and applying established principles of conformational analysis and thermochemistry. This guide summarizes the known thermodynamic data for cis- and trans-1,2-cyclohexanediol, details the experimental methodologies for determining these properties, and discusses the expected influence of the methyl groups on the thermodynamics of the title compound.
Conformational Analysis and Its Thermodynamic Implications
The thermodynamic properties of cyclohexane (B81311) derivatives are intrinsically linked to their conformational isomers. For 1,2-disubstituted cyclohexanes, the cis and trans diastereomers exhibit different stabilities due to steric interactions.
-
Trans Isomers: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are significant destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.
-
Cis Isomers: The cis isomer exists as a pair of enantiomeric chair conformations, each having one axial and one equatorial substituent. These conformations are of equal energy and rapidly interconvert via ring flipping.
For this compound, the presence of four substituents (two methyl and two hydroxyl groups) complicates the conformational analysis. The relative stability of the conformers will depend on the steric demands of the methyl and hydroxyl groups and the potential for intramolecular hydrogen bonding between the vicinal hydroxyl groups. The gauche interaction between the two hydroxyl groups or between a hydroxyl and a methyl group will also influence the overall energy.
Thermodynamic Data for 1,2-Cyclohexanediol
The most closely related compounds for which experimental thermodynamic data are available are the cis and trans isomers of 1,2-cyclohexanediol. A 2015 study by Emel'Yanenko and Verevkin provides key experimental values for these compounds.
Table 1: Enthalpy Data for 1,2-Cyclohexanediol Isomers at 298.15 K
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units |
| Enthalpy of Combustion (crystalline), ΔcH°(cr) | -3335.5 ± 1.5 | -3329.7 ± 1.3 | kJ/mol |
| Enthalpy of Formation (crystalline), ΔfH°(cr) | -538.3 ± 1.8 | -544.1 ± 1.7 | kJ/mol |
| Enthalpy of Sublimation, ΔsubH° | 110.2 ± 1.0 | 114.1 ± 1.1 | kJ/mol |
| Enthalpy of Formation (gas), ΔfH°(g) | -428.1 ± 2.1 | -430.0 ± 2.0 | kJ/mol |
Data sourced from Emel'Yanenko V., Verevkin S. (2015), Russian Journal of Physical Chemistry A, 89(10), 1740-1744.[1]
Table 2: Fusion Data for 1,2-Cyclohexanediol Isomers
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units |
| Melting Point, Tfus | 373.2 K | 375.7 K | K |
| Enthalpy of Fusion, ΔfusH | 20.27 | 16.37 | kJ/mol |
| Entropy of Fusion, ΔfusS | 55.19 | - | J/mol·K |
Data sourced from the NIST WebBook and cited literature therein.[2][3]
The data indicates that the trans isomer of 1,2-cyclohexanediol is slightly more stable in the crystalline phase, while their gas-phase enthalpies of formation are very similar. The addition of two methyl groups to form this compound would be expected to make the enthalpies of formation more negative. The relative stabilities of the cis and trans isomers of the methylated compound would depend on the balance of additional steric strain from the methyl groups and potential changes in hydrogen bonding.
Experimental Protocols
The determination of thermodynamic properties relies on precise calorimetric and analytical techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of the crystalline diol sample (typically in pellet form) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.
-
Calorimeter Setup: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). It is then submerged in a known mass of water in a well-insulated container (a Dewar vessel). The entire assembly is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until a final, stable temperature is reached.
-
Calculation: The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the heat released and the molar mass of the sample.[4][5]
Determination of Enthalpy of Sublimation
The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, can be determined by measuring its vapor pressure as a function of temperature.
Methodology:
-
Vapor Pressure Measurement: The vapor pressure of the solid diol is measured at various temperatures using a technique suitable for low-volatility compounds, such as the transpiration method or a static method.
-
Transpiration Method: A stream of an inert gas is passed over the sample at a known rate and temperature, becoming saturated with the vapor of the substance. The amount of sublimed material is determined by trapping and weighing it or by measuring the mass loss of the sample. The partial pressure is then calculated using the ideal gas law.
-
-
Data Analysis: The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation. The enthalpy of sublimation (ΔsubH) can be determined from the slope of a plot of ln(p) versus 1/T.
Determination of Heat Capacity using Calorimetry
The heat capacity of a substance, the amount of heat required to raise its temperature by one degree, is measured using techniques like differential scanning calorimetry (DSC) or adiabatic calorimetry.
Methodology (DSC):
-
Instrument Setup: A small, precisely weighed sample is placed in a sample pan, and an empty, identical pan is used as a reference. Both pans are placed in the DSC furnace.
-
Temperature Program: The furnace is heated at a controlled, linear rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated by comparing its differential heat flow signal to that of the standard.[6]
Visualizations
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates the logical workflow for experimentally determining the standard gas-phase enthalpy of formation of a solid organic compound like a diol.
Caption: Workflow for determining gas-phase enthalpy of formation.
This diagram outlines the process starting from the physical sample, proceeding through two primary experimental techniques (bomb calorimetry and vapor pressure measurement), and culminating in the calculation of key thermodynamic properties in the crystalline and gaseous states.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 1,2-Cyclohexanediol, trans- [webbook.nist.gov]
- 3. cis-1,2-Cyclohexanediol [webbook.nist.gov]
- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intramolecular hydrogen bonding (IHB) in vicinal diols, or 1,2-diols, is a fundamental non-covalent interaction that significantly influences their conformational preferences, physicochemical properties, and biological activity. This guide provides a comprehensive technical overview of the core principles governing IHB in these systems. It presents a detailed analysis of the structural and energetic parameters of the hydrogen bond, summarizes key experimental and computational methodologies for its characterization, and explores its implications in the context of drug design and molecular recognition.
Introduction
Vicinal diols are prevalent structural motifs in a vast array of biologically significant molecules, including carbohydrates, nucleic acids, and numerous pharmaceutical agents. The spatial proximity of the two hydroxyl groups in a 1,2-diol arrangement allows for the formation of an intramolecular hydrogen bond, where one hydroxyl group acts as a proton donor and the other as a proton acceptor. This interaction, though often considered weak, plays a crucial role in dictating the three-dimensional structure of the molecule by stabilizing specific conformations.[1][2]
The presence and strength of the IHB are governed by a delicate interplay of steric and electronic factors, including the nature of the substituents on the carbon backbone and the surrounding solvent environment.[3][4] Understanding and quantifying these interactions are paramount for predicting molecular conformation, which in turn is critical for structure-based drug design and the development of new chemical entities with desired pharmacological profiles.[5][6][7] This guide aims to provide researchers with the foundational knowledge and technical details necessary to investigate and leverage intramolecular hydrogen bonding in vicinal diols.
The Nature of the Intramolecular Hydrogen Bond in Vicinal Diols
The formation of an intramolecular hydrogen bond in a vicinal diol is intrinsically linked to the conformational isomerism around the C-C bond. The gauche conformation, where the two hydroxyl groups have a dihedral angle of approximately 60°, is stabilized by the IHB, often making it more stable than the anti conformation (180° dihedral angle) where no such interaction can occur.[4][8] This phenomenon is a manifestation of the "gauche effect," which describes the tendency of certain molecules to adopt a gauche conformation despite potential steric hindrance.[3][4]
The strength of the IHB in vicinal diols is a subject of ongoing research, with some studies suggesting it is a weak interaction, while others provide evidence for a more significant stabilizing effect.[9][10] The debate often centers on the precise definition and criteria for a hydrogen bond.[9][10] However, a large body of spectroscopic and computational evidence points towards a significant interaction that influences molecular properties.[1][11][12]
Geometric and Energetic Parameters
The geometry of the intramolecular hydrogen bond is a key determinant of its strength. Important parameters include the H---O distance, the O-H---O angle, and the O---O distance. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these geometric details.
Table 1: Calculated Geometric and Energetic Parameters for Intramolecular Hydrogen Bonding in Simple Vicinal Diols
| Diol | Method | H---O Distance (Å) | O-H---O Angle (°) | IHB Energy (kcal/mol) | Reference |
| Ethylene (B1197577) Glycol | B3LYP/6-311++G(d,p) | ~2.1 - 2.3 | ~100 - 110 | ~1.5 - 2.5 | [9][13] |
| 1,2-Propanediol | DFT | - | - | Structurally dependent | [1][9] |
| 2,3-Butanediol | DFT | - | - | Structurally dependent | [1][9] |
Note: The values presented are approximate and can vary depending on the level of theory and basis set used in the calculations. The IHB energy is often estimated as the energy difference between the gauche and anti conformers.
Experimental Methodologies for Characterization
A variety of experimental techniques are employed to detect and quantify intramolecular hydrogen bonding in vicinal diols. Each method provides unique insights into the structural and dynamic aspects of this interaction.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing hydrogen bonding. The formation of an IHB leads to a characteristic red-shift (a shift to lower frequency) and broadening of the O-H stretching vibration band of the donor hydroxyl group.[1][2] The magnitude of this shift is often correlated with the strength of the hydrogen bond.[11]
Table 2: Typical O-H Stretching Frequency Shifts due to Intramolecular Hydrogen Bonding in Vicinal Diols
| Diol | Solvent | Free O-H (cm⁻¹) | Bonded O-H (cm⁻¹) | Δν (cm⁻¹) | Reference |
| Ethylene Glycol | Gas Phase | ~3680 | ~3640 | ~40 | [12][14] |
| Various Vicinal Diols | Gas Phase | 3650 - 3700 | 3580 - 3650 | up to 120 | [11][15] |
| 1,2-Propanediol | CCl₄ | ~3630 | ~3590 | ~40 | [1] |
-
Sample Preparation: Prepare dilute solutions of the vicinal diol in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄) to minimize intermolecular hydrogen bonding. Concentrations are typically in the range of 0.001 to 0.01 M.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with a high-resolution detector (e.g., MCT detector).
-
Data Acquisition: Record the infrared spectrum in the O-H stretching region (typically 3200-3800 cm⁻¹). Acquire a background spectrum of the pure solvent and subtract it from the sample spectrum.
-
Data Analysis: Deconvolute the O-H stretching band to separate the contributions from the "free" (non-hydrogen-bonded) and intramolecularly hydrogen-bonded hydroxyl groups. The peak positions, widths, and integrated areas of these bands provide quantitative information about the equilibrium between the different conformations.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is another valuable technique. The chemical shift of the hydroxyl proton is sensitive to its electronic environment. The formation of a hydrogen bond deshields the proton, causing its resonance to shift downfield (to a higher ppm value). The magnitude of this downfield shift can be related to the strength of the hydrogen bond.
Microwave Spectroscopy
Rotational spectroscopy in the microwave region provides highly precise information about the molecular geometry in the gas phase. It allows for the accurate determination of rotational constants, from which internuclear distances and bond angles can be derived. This technique has been used to characterize the conformations of several vicinal diols, providing direct evidence for the gauche preference and the geometry of the IHB.[11][16]
Computational Approaches
Theoretical calculations, particularly DFT and ab initio methods, have become indispensable for studying intramolecular hydrogen bonding.[9][10] They provide detailed insights into the geometries, energies, and vibrational frequencies of different conformers, complementing experimental findings.
Density Functional Theory (DFT)
DFT methods, such as B3LYP, coupled with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVDZ), offer a good balance between accuracy and computational cost for studying vicinal diols.[9][13][14] These calculations can predict the relative energies of the gauche and anti conformers, the geometry of the IHB, and the vibrational frequencies, which can be compared directly with experimental data.[11][15]
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of a chemical bond based on the topology of the electron density.[9][10] According to AIM theory, the presence of a bond critical point (BCP) between the hydrogen and the acceptor oxygen atom is a necessary condition for the existence of a hydrogen bond. However, for some vicinal diols, a BCP is not found, leading to a debate about the true nature of the interaction.[9][10]
Visualizing Key Concepts and Workflows
Implications for Drug Development
The ability to form intramolecular hydrogen bonds has significant implications for the properties of drug molecules.[5][6][7]
-
Conformational Rigidity: IHB can pre-organize a molecule into a specific conformation that is favorable for binding to a biological target. This can lead to increased potency and selectivity.[7]
-
Membrane Permeability: By masking polar hydroxyl groups, IHB can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5][17]
-
Solubility: The effect of IHB on aqueous solubility is complex. While it can decrease interactions with water by masking polar groups, the overall conformational changes can sometimes lead to improved solubility.[5]
The rational design of molecules that can form or break intramolecular hydrogen bonds is an emerging strategy in medicinal chemistry to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[5][6]
Conclusion
Intramolecular hydrogen bonding in vicinal diols is a subtle yet powerful interaction that profoundly influences their structure and function. A multi-pronged approach, combining experimental techniques like vibrational spectroscopy and computational methods such as DFT, is essential for a comprehensive understanding of this phenomenon. For researchers in drug discovery and development, a thorough grasp of the principles of IHB in vicinal diols opens up new avenues for the rational design of molecules with optimized physicochemical and pharmacological properties. The continued investigation into the nuances of these interactions will undoubtedly lead to more sophisticated strategies for molecular design and engineering.
References
- 1. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. Gauche_effect [chemeurope.com]
- 4. Gauche effect - Wikipedia [en.wikipedia.org]
- 5. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]
- 8. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03367K [pubs.rsc.org]
- 12. Weak intramolecular interactions in ethylene glycol identified by vapor phase OH-stretching overtone spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of cis-1,2-dimethylcyclohexane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of cis-1,2-dimethylcyclohexane-1,2-diol is a fundamental chemical transformation that involves the syn-dihydroxylation of 1,2-dimethylcyclohexene (B155917). This vicinal diol is a valuable building block in organic synthesis, serving as a precursor for various complex molecules, including pharmaceuticals and natural products. The cis-stereochemistry of the diol is crucial for controlling the three-dimensional structure of subsequent products.
Two primary methods are widely employed for this transformation: the use of osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant (Upjohn dihydroxylation), and the reaction with cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄).[1][2] Both methods proceed through a concerted mechanism involving a cyclic intermediate, which ensures the syn-addition of the two hydroxyl groups to the same face of the double bond, resulting in the desired cis-diol.[2][3][4]
The choice between these methods often depends on factors such as scale, cost, and toxicity. Osmium tetroxide is highly efficient and generally gives higher yields, but it is also expensive and highly toxic.[1] The use of a co-oxidant like N-methylmorpholine N-oxide (NMO) allows for the use of catalytic amounts of OsO₄, mitigating some of the cost and safety concerns.[1][5] Potassium permanganate is a less expensive and less toxic alternative, but the reaction requires careful temperature control to prevent over-oxidation and cleavage of the diol, which can lead to lower yields.[2][4]
This document provides detailed protocols for both the osmium tetroxide-catalyzed and potassium permanganate-mediated synthesis of cis-1,2-dimethylcyclohexane-1,2-diol.
Experimental Protocols
Protocol 1: Osmium Tetroxide-Catalyzed syn-Dihydroxylation (Upjohn Dihydroxylation)
This protocol is adapted from the well-established Upjohn dihydroxylation procedure for alkenes.[5] It utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.
Materials:
-
1,2-dimethylcyclohexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol)
-
Water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite or a similar filter aid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethylcyclohexene (1.0 eq) and NMO (1.2 eq) in a mixture of acetone and water (10:1 v/v).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise. Caution: Osmium tetroxide is highly toxic and volatile and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir vigorously for 30 minutes to reduce the osmate ester.
-
Filter the mixture through a pad of Celite to remove the black osmium dioxide precipitate. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude cis-1,2-dimethylcyclohexane-1,2-diol.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Potassium Permanganate-Mediated syn-Dihydroxylation
This protocol utilizes cold, dilute, and alkaline potassium permanganate for the syn-dihydroxylation. Careful control of the reaction temperature is critical to prevent over-oxidation.
Materials:
-
1,2-dimethylcyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Ethanol (optional, as a co-solvent)
-
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a dilute aqueous solution of potassium permanganate (e.g., 1% w/v) and cool it to 0 °C in an ice bath. The solution should be alkaline; if necessary, add a small amount of dilute sodium hydroxide solution.
-
In a separate flask, dissolve 1,2-dimethylcyclohexene (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol (B103910) and water. Cool this solution to 0 °C.
-
While stirring vigorously, add the cold potassium permanganate solution dropwise to the solution of 1,2-dimethylcyclohexene. The purple color of the permanganate should disappear as it reacts. Maintain the temperature at or below 5 °C throughout the addition.
-
Continue adding the permanganate solution until a faint, persistent pink or purple color is observed, indicating a slight excess of KMnO₄.
-
A brown precipitate of manganese dioxide (MnO₂) will form during the reaction.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
If a co-solvent like acetone was used, remove it under reduced pressure.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude cis-1,2-dimethylcyclohexane-1,2-diol.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of cis-1,2-cyclohexanediols. Data for the dimethyl derivative may vary.
| Parameter | OsO₄/NMO Method | Cold KMnO₄ Method | Reference |
| Starting Material | 1,2-dimethylcyclohexene | 1,2-dimethylcyclohexene | |
| Product | cis-1,2-dimethylcyclohexane-1,2-diol | cis-1,2-dimethylcyclohexane-1,2-diol | |
| Typical Yield | >90% (for cyclohexene) | Variable, often lower than OsO₄ method | [6] |
| Melting Point | 98-102 °C (for cis-1,2-cyclohexanediol) | 98-102 °C (for cis-1,2-cyclohexanediol) | [7] |
| Appearance | White crystalline solid | White crystalline solid | |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | [8] |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol | [8] |
Mandatory Visualization
Caption: Workflow for OsO₄-catalyzed synthesis.
Caption: Workflow for KMnO₄-mediated synthesis.
Caption: Mechanism of syn-dihydroxylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]
- 8. 1,2-Dimethyl-1,2-cyclohexanediol | C8H16O2 | CID 14870174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Four-Step Synthesis of trans-1,2-Dimethylcyclohexane-1,2-diol from Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of trans-1,2-dimethylcyclohexane-1,2-diol, a tertiary diol, starting from cyclohexene (B86901). The synthesis is executed in four distinct stages: (1) epoxidation of cyclohexene to cyclohexene oxide, (2) acid-catalyzed hydrolytic ring-opening to produce trans-1,2-cyclohexanediol, (3) oxidation of the secondary diol to the α-diketone, cyclohexane-1,2-dione, and (4) a final di-Grignard reaction with methylmagnesium bromide to yield the target compound. This pathway offers a logical and feasible route to a functionalized cyclohexane (B81311) core, which is a common motif in medicinal chemistry. Detailed experimental procedures, reagent tables, and process visualizations are provided to ensure reproducibility for research and development applications.
Overall Synthetic Pathway
The synthesis transforms a simple alkene into a complex tertiary diol through a sequence of reliable and well-documented organic reactions. The overall transformation is depicted below.
Application Notes and Protocols: Synthesis of Tertiary Diols on a Cyclohexane Ring via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tertiary diols on a cyclohexane (B81311) ring using a Grignard reaction. The synthesis of 1,4-dimethylcyclohexane-1,4-diol (B8821702) from 1,4-cyclohexanedione (B43130) and methylmagnesium bromide is presented as a representative example. This method is a fundamental and versatile strategy for creating carbon-carbon bonds and accessing sterically hindered tertiary alcohols, which are valuable intermediates in medicinal chemistry and drug development. The protocol includes a comprehensive experimental procedure, a summary of quantitative data, and graphical representations of the reaction pathway and experimental workflow.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] This reaction is particularly useful for the synthesis of secondary and tertiary alcohols.[1][2] The synthesis of tertiary diols on a carbocyclic scaffold, such as a cyclohexane ring, provides access to unique molecular architectures with potential applications in drug discovery and materials science. The steric environment of the cyclohexane ring can influence the stereochemical outcome of the Grignard addition, making this a subject of interest for stereoselective synthesis.[3]
This application note details the synthesis of a tertiary diol on a cyclohexane ring by reacting a cyclic diketone with a Grignard reagent. The protocol is designed to be a reliable and reproducible method for researchers in organic and medicinal chemistry.
Data Presentation
A summary of the quantitative data for the synthesis of 1,4-dimethylcyclohexane-1,4-diol is presented in Table 1. This table provides a quick reference for the key parameters of the reaction.
Table 1: Quantitative Data for the Synthesis of 1,4-Dimethylcyclohexane-1,4-diol
| Parameter | Value |
| Reactants | |
| 1,4-Cyclohexanedione | 1.0 eq |
| Methylmagnesium Bromide (in Diethyl Ether) | 2.5 eq |
| Reagents & Solvents | |
| Anhydrous Diethyl Ether | 10 mL per mmol of diketone |
| Saturated Aqueous Ammonium (B1175870) Chloride | ~10 mL |
| Anhydrous Magnesium Sulfate | ~2 g |
| Reaction Conditions | |
| Grignard Addition Temperature | 0 °C |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Workup & Purification | |
| Extraction Solvent | Diethyl Ether |
| Purification Method | Column Chromatography or Recrystallization |
| Expected Yield | |
| Theoretical Yield | Calculated based on the limiting reagent |
| Expected Product | 1,4-Dimethylcyclohexane-1,4-diol |
| Typical Yield | 70-85% |
Experimental Protocols
Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Anhydrous solvents are essential for the success of the reaction.[2][4]
Materials:
-
1,4-Cyclohexanedione
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard, oven-dried laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube, magnetic stirrer)
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel), and a nitrogen or argon inlet.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reactant Preparation:
-
In the reaction flask, dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous diethyl ether.
-
-
Grignard Addition:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the methylmagnesium bromide solution (2.5 eq) dropwise from the dropping funnel to the stirred solution of 1,4-cyclohexanedione over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. This process is exothermic, so slow addition is crucial.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by either column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1,4-dimethylcyclohexane-1,4-diol.
-
Visualizations
Caption: Reaction pathway for the synthesis of 1,4-dimethylcyclohexane-1,4-diol.
Caption: Experimental workflow for tertiary diol synthesis via Grignard reaction.
References
Application Notes and Protocols: 1,2-Dimethylcyclohexane-1,2-diol as a Chiral Auxiliary
A comprehensive search of scientific literature and chemical databases indicates that 1,2-dimethylcyclohexane-1,2-diol is not commonly utilized as a chiral auxiliary in asymmetric synthesis. While structurally similar diols, such as (1R,2R)-(-)-1,2-cyclohexanediol and its (1S,2S) enantiomer, are well-established and effective chiral auxiliaries, there is a lack of documented applications and protocols for this compound in this specific role.
The primary function of a chiral auxiliary is to induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer of a product. This is typically achieved by temporarily incorporating the chiral auxiliary into the substrate, where its inherent chirality directs the approach of reagents. Following the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse.
The substitution of two methyl groups at the C1 and C2 positions of the cyclohexane-1,2-diol scaffold in this compound introduces additional steric bulk and conformational rigidity. While these properties can be advantageous in a chiral auxiliary, they may also hinder its attachment to substrates or its effectiveness in directing stereoselective transformations.
In the absence of specific literature reports on the use of this compound as a chiral auxiliary, this document will instead provide detailed application notes and protocols for the closely related and extensively documented chiral auxiliary, (1R,2R)-(-)-1,2-Cyclohexanediol . This will serve as a practical guide for researchers interested in employing cyclohexane-based diols for asymmetric synthesis.
Application of (1R,2R)-(-)-1,2-Cyclohexanediol as a Chiral Auxiliary
(1R,2R)-(-)-1,2-Cyclohexanediol is a versatile chiral auxiliary employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and the synthesis of chiral amines and amino acids. Its rigid C2-symmetric framework provides a well-defined chiral environment, leading to high levels of stereocontrol.
Key Applications:
-
Asymmetric Aldol Reactions: Formation of chiral β-hydroxy ketones with high diastereoselectivity.
-
Asymmetric Diels-Alder Reactions: Synthesis of enantiomerically enriched cyclic and bicyclic compounds.
-
Synthesis of Chiral Amines: Used as a chiral directing group in the synthesis of α-chiral amines.
-
Synthesis of α-Amino Acids: Employed in the stereoselective synthesis of non-proteinogenic amino acids.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction of an Acetal (B89532) Derived from (1R,2R)-(-)-1,2-Cyclohexanediol
This protocol describes the diastereoselective aldol reaction of a silyl (B83357) ketene (B1206846) acetal with an aldehyde, where the chirality is induced by a ketal derived from (1R,2R)-(-)-1,2-cyclohexanediol.
Reaction Scheme:
Asymmetric Aldol Reaction Workflow
Materials:
-
Acetal derived from (1R,2R)-(-)-1,2-cyclohexanediol and a ketone
-
Aldehyde
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the acetal (1.0 equiv) and anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equiv) dropwise to the solution. Stir for 10 minutes.
-
Add DIPEA (1.2 equiv) dropwise and stir for an additional 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.
-
The chiral auxiliary can be recovered by acidic hydrolysis of the aldol adduct.
Data Presentation:
| Entry | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Benzaldehyde | 95:5 | 85 |
| 2 | Isobutyraldehyde | 92:8 | 78 |
| 3 | Cinnamaldehyde | 98:2 | 90 |
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol outlines the use of an acrylate (B77674) dienophile bearing the (1R,2R)-(-)-1,2-cyclohexanediol auxiliary in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene (B3395910).
Reaction Scheme:
Asymmetric Diels-Alder Reaction
Materials:
-
Acrylate of (1R,2R)-(-)-1,2-cyclohexanediol
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Toluene (B28343), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, argon-purged round-bottom flask, dissolve the chiral acrylate (1.0 equiv) in anhydrous toluene (0.2 M).
-
Cool the solution to -78 °C.
-
Slowly add Et₂AlCl (1.5 equiv) to the solution and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Diene | Diastereomeric Excess (de) | Yield (%) |
| 1 | Cyclopentadiene | >99% | 92 |
| 2 | Isoprene | 95% | 88 |
| 3 | 1,3-Butadiene | 90% | 85 |
Conclusion
While this compound does not have established applications as a chiral auxiliary, the closely related (1R,2R)-(-)-1,2-cyclohexanediol is a powerful and versatile tool in asymmetric synthesis. The protocols and data presented here for (1R,2R)-(-)-1,2-cyclohexanediol provide a solid foundation for researchers and drug development professionals to design and execute highly stereoselective transformations. Further research could explore the potential of this compound as a chiral auxiliary, potentially uncovering unique reactivity and selectivity patterns.
Application Notes and Protocols for the Pinacol Rearrangement of 1,2-Dimethylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinacol (B44631) rearrangement is a classic and synthetically useful acid-catalyzed reaction that transforms a 1,2-diol (vicinal diol) into a ketone or aldehyde.[1] This rearrangement proceeds via a carbocation intermediate and involves a 1,2-migration of an alkyl or aryl group.[2][3] In the case of cyclic 1,2-diols, such as the isomers of 1,2-dimethylcyclohexane-1,2-diol, the reaction pathway is highly dependent on the stereochemistry of the starting material, leading to either a "normal" rearrangement product or a product of ring contraction.[4]
The stereoelectronic effects in the chair conformation of the cyclohexane (B81311) ring dictate the migratory aptitude of the substituents. Specifically, an anti-periplanar orientation between the leaving group (a protonated hydroxyl group) and the migrating group is strongly preferred.[4] This stereochemical requirement leads to distinct products from the cis and trans isomers of this compound.
-
trans-1,2-Dimethylcyclohexane-1,2-diol predominantly undergoes ring contraction to yield 1-acetyl-1-methylcyclopentane .[4][5]
-
cis-1,2-Dimethylcyclohexane-1,2-diol primarily affords the expected ketone, 2,2-dimethylcyclohexanone , with only a minor amount of the ring-contracted product.[4][5]
These distinct reaction pathways make the pinacol rearrangement of this compound an excellent system for studying stereoelectronic effects in organic reactions and a potential route for the stereoselective synthesis of substituted cyclopentane (B165970) and cyclohexane derivatives, which are valuable scaffolds in medicinal chemistry.
Data Presentation
The following table summarizes the quantitative data regarding the product distribution of the pinacol rearrangement of this compound.
| Starting Material Isomer | Major Product | Minor Product | Approximate Product Ratio (Major:Minor) | Reference |
| trans-1,2-Dimethylcyclohexane-1,2-diol | 1-Acetyl-1-methylcyclopentane | 2,2-Dimethylcyclohexanone | >90 : <10 | [4] |
| cis-1,2-Dimethylcyclohexane-1,2-diol | 2,2-Dimethylcyclohexanone | 1-Acetyl-1-methylcyclopentane | Predominantly the cyclohexanone | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dimethylcyclohexane-1,2-diol
This protocol describes the synthesis of the trans-diol via epoxidation of 1,2-dimethylcyclohexene (B155917) followed by acid-catalyzed hydrolysis.
Materials:
-
1,2-Dimethylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,2-dimethylcyclohexene (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled alkene solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Upon completion, quench the reaction by the slow addition of 10% aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
To the crude epoxide, add a 10% aqueous solution of sulfuric acid and stir vigorously at room temperature for 2-4 hours.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure trans-1,2-dimethylcyclohexane-1,2-diol.
Protocol 2: Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol
This protocol details the synthesis of the cis-diol using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.
Materials:
-
1,2-Dimethylcyclohexene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 2.5% solution in tert-butanol
-
Water
-
Sodium hydrosulfite (NaHSO₃)
-
Celite® or Florisil®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1,2-dimethylcyclohexene (1 equivalent) in a mixture of acetone and water (10:1 v/v).
-
Add N-methylmorpholine N-oxide (1.2 equivalents) to the solution.
-
To this stirring solution, add a catalytic amount of the osmium tetroxide solution (approximately 0.002 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, add a small amount of sodium hydrosulfite to quench the reaction and reduce the osmate esters.
-
Filter the mixture through a pad of Celite® or Florisil® to remove the black osmium dioxide precipitate, washing the pad with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure cis-1,2-dimethylcyclohexane-1,2-diol.
Protocol 3: Pinacol Rearrangement of trans-1,2-Dimethylcyclohexane-1,2-diol
This protocol describes the acid-catalyzed rearrangement of the trans-diol to form 1-acetyl-1-methylcyclopentane.
Materials:
-
trans-1,2-Dimethylcyclohexane-1,2-diol
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis, including a distillation setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trans-1,2-dimethylcyclohexane-1,2-diol (1 equivalent) in glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to a gentle reflux (around 120 °C) for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product, 1-acetyl-1-methylcyclopentane, can be purified by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Mechanism of the pinacol rearrangement for cis and trans isomers.
Caption: Experimental workflow for the synthesis and rearrangement.
References
Application Notes and Protocols: Asymmetric Dihydroxylation of 1,2-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from olefins.[1][2][3][4] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups to the double bond in a stereocontrolled manner. The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), respectively.[1][5] These pseudoenantiomeric ligands direct the dihydroxylation to opposite faces of the alkene, allowing for the selective synthesis of either enantiomer of the diol product.[3]
This document provides detailed application notes and protocols for the asymmetric dihydroxylation of the tetrasubstituted alkene, 1,2-dimethylcyclohexene (B155917). It should be noted that while the Sharpless AD reaction is highly effective for many classes of alkenes, tetrasubstituted olefins are known to be more challenging substrates, often resulting in lower yields and enantioselectivities.[1]
Data Presentation
| Substrate | Reagent | Expected Yield (%) | Expected Enantiomeric Excess (e.e., %) | Product Configuration |
| 1,2-Dimethylcyclohexene | AD-mix-α | Moderate to Low | Moderate to Low | (1R,2S)-1,2-Dimethylcyclohexane-1,2-diol |
| 1,2-Dimethylcyclohexene | AD-mix-β | Moderate to Low | Moderate to Low | (1S,2R)-1,2-Dimethylcyclohexane-1,2-diol |
Note: The absolute configuration of the product is predicted based on the Sharpless mnemonic model.
Experimental Protocols
The following are detailed protocols for the asymmetric dihydroxylation of 1,2-dimethylcyclohexene. These are general procedures that may require optimization for this specific substrate.
Protocol 1: Asymmetric Dihydroxylation using AD-mix-α
Materials:
-
1,2-dimethylcyclohexene
-
AD-mix-α
-
Water, deionized
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃), anhydrous
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is orange.
-
Add methanesulfonamide (1 equivalent based on the alkene).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1,2-dimethylcyclohexene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For this less reactive alkene, the reaction may need to be allowed to warm to room temperature and stirred for an extended period (24-48 hours).
-
Upon completion of the reaction, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Protocol 2: Asymmetric Dihydroxylation using AD-mix-β
This protocol is identical to Protocol 1, with the substitution of AD-mix-β for AD-mix-α. The resulting diol will be the enantiomer of the product from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric dihydroxylation of 1,2-dimethylcyclohexene.
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. york.ac.uk [york.ac.uk]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. AD-mix - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Purification of 1,2-dimethylcyclohexane-1,2-diol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dimethylcyclohexane-1,2-diol is a vicinal diol that exists as a mixture of diastereomers, namely the cis and trans isomers. The separation and purification of these diastereomers are crucial for various applications in synthetic chemistry, including their use as chiral ligands or as key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. Due to the subtle differences in the spatial arrangement of their hydroxyl groups, the diastereomers exhibit different polarities, which can be exploited for their separation using column chromatography. This application note provides a detailed protocol for the purification of cis- and trans-1,2-dimethylcyclohexane-1,2-diol from a crude mixture using silica (B1680970) gel column chromatography.
Data Presentation
The following tables summarize the typical quantitative data obtained from the purification of a crude mixture of this compound.
Table 1: Thin Layer Chromatography (TLC) Data for Diastereomer Separation
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) |
| trans-1,2-dimethylcyclohexane-1,2-diol | 70:30 | 0.35 |
| cis-1,2-dimethylcyclohexane-1,2-diol | 70:30 | 0.25 |
| Crude Mixture | 70:30 | Two spots corresponding to each isomer |
Table 2: Column Chromatography Purification Data
| Parameter | Value |
| Mass of Crude Mixture | 5.0 g |
| Mass of Purified trans-isomer | 2.1 g |
| Mass of Purified cis-isomer | 1.8 g |
| Recovery of trans-isomer | 84% |
| Recovery of cis-isomer | 72% |
| Purity of trans-isomer (by GC-MS) | >98% |
| Purity of cis-isomer (by GC-MS) | >99% |
Experimental Protocols
This section details the methodology for the purification of this compound diastereomers by column chromatography.
Materials and Equipment:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Glass chromatography column (40-60 mm diameter, 400-600 mm length)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
-
Collection tubes/flasks
-
Standard laboratory glassware
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare a developing chamber with a filter paper wick and a mobile phase of 70:30 hexane:ethyl acetate.
-
Dissolve a small amount of the crude this compound mixture in a minimal amount of ethyl acetate.
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.
-
Calculate the Rf values for the separated spots to confirm the suitability of the mobile phase. The trans-isomer, being generally less polar, is expected to have a higher Rf value than the more polar cis-isomer.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound (5.0 g) in a minimal volume of dichloromethane (B109758) or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Collect fractions of approximately 20-30 mL in individual tubes.
-
Gradually increase the polarity of the mobile phase (gradient elution) to 80:20, then 70:30 hexane:ethyl acetate to elute the diastereomers.
-
Monitor the separation by collecting small aliquots from each fraction and analyzing them by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot the collected fractions on TLC plates and develop them using the optimized mobile phase (70:30 hexane:ethyl acetate).
-
Identify the fractions containing the pure trans-isomer (higher Rf) and the pure cis-isomer (lower Rf).
-
Pool the fractions containing each pure isomer separately.
-
-
Solvent Removal:
-
Combine the pure fractions for each isomer.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified trans- and cis-1,2-dimethylcyclohexane-1,2-diol.
-
-
Purity Analysis:
-
Determine the mass and calculate the recovery of each purified isomer.
-
Assess the purity of the final products using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Diagram 1: Experimental Workflow for Column Chromatography
Caption: Workflow of the column chromatography purification process.
Diagram 2: Logical Relationship of Diastereomer Separation
Application Notes and Protocols: Epoxidation and Hydrolysis of 1,2-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of trans-1,2-dimethyl-1,2-cyclohexanediol, a key intermediate in various synthetic pathways. The two-step process involves the epoxidation of 1,2-dimethylcyclohexene (B155917) to form 1,2-dimethylcyclohexene oxide, followed by the acid-catalyzed hydrolysis of the epoxide to yield the desired diol.
Reaction Scheme
The overall transformation proceeds as follows:
Caption: Overall reaction scheme for the synthesis of trans-1,2-dimethyl-1,2-cyclohexanediol.
Experimental Protocols
Part 1: Epoxidation of 1,2-Dimethylcyclohexene
This section details two common methods for the epoxidation of 1,2-dimethylcyclohexene. The choice of method may depend on the desired reaction conditions, scale, and safety considerations.
Method A: Using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the epoxidation of alkenes.[1][2]
Materials:
-
1,2-Dimethylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dimethylcyclohexene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1,2-dimethylcyclohexene over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
To quench the reaction, add a saturated aqueous solution of sodium sulfite and stir for 15 minutes to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1,2-dimethylcyclohexene oxide.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Method B: Using Performic Acid (in situ generation)
This method generates performic acid in the reaction mixture from formic acid and hydrogen peroxide, which then acts as the epoxidizing agent. This approach avoids the handling of potentially unstable peroxy acids.[3][4]
Materials:
-
1,2-Dimethylcyclohexene
-
Formic acid (99%)
-
Hydrogen peroxide (30%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked flask, reflux condenser, addition funnel, internal thermometer, magnetic stirrer
Procedure:
-
In a three-necked flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of formic acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) to the formic acid solution while maintaining the temperature at 0 °C.
-
To this mixture, add 1,2-dimethylcyclohexene (1.0 eq) dropwise from the addition funnel. During the addition, the internal temperature should be carefully monitored and not allowed to exceed 40-45°C; if necessary, cool the reaction flask in an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for the presence of peroxides using potassium iodide starch test strips. If the test is positive, the remaining peroxide can be destroyed by the addition of sodium disulfite.
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,2-dimethylcyclohexene oxide.
Part 2: Hydrolysis of 1,2-Dimethylcyclohexene Oxide
This protocol describes the acid-catalyzed ring-opening of the epoxide to form the trans-diol.
Materials:
-
Crude 1,2-dimethylcyclohexene oxide
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the crude 1,2-dimethylcyclohexene oxide in a suitable solvent such as a mixture of water and a co-solvent like THF or acetone (B3395972) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Stir the mixture vigorously for 1-2 hours. The reaction can be gently heated to increase the rate of hydrolysis. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate dropwise until the pH is neutral.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-1,2-dimethyl-1,2-cyclohexanediol.
-
The product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Epoxidation Methods
| Parameter | Method A (m-CPBA) | Method B (Performic Acid) |
| Reagents | 1,2-Dimethylcyclohexene, m-CPBA | 1,2-Dimethylcyclohexene, Formic Acid, H₂O₂ |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to 45 °C |
| Reaction Time | 2-4 hours | Overnight |
| Typical Yield | High | Good to High |
| Work-up | Aqueous Na₂SO₃ and NaHCO₃ wash | Aqueous NaHCO₃ wash |
| Safety | m-CPBA is a potentially explosive solid. | In situ generation of peroxy acid is generally safer. |
Table 2: Product Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Expected IR Bands (cm⁻¹) |
| 1,2-Dimethylcyclohexene Oxide | C₈H₁₄O | 126.20 | 1.2-1.4 (s, 6H, CH₃), 1.5-2.2 (m, 8H, CH₂) | ~20 (CH₃), ~25, ~30 (CH₂), ~65 (quaternary C-O) | ~3000-2850 (C-H), ~1250 (C-O stretch, epoxide) |
| trans-1,2-Dimethyl-1,2-cyclohexanediol | C₈H₁₆O₂ | 144.21 | 1.1-1.3 (s, 6H, CH₃), 1.4-1.8 (m, 8H, CH₂), 2.0-2.5 (br s, 2H, OH) | ~20 (CH₃), ~25, ~35 (CH₂), ~75 (quaternary C-OH) | ~3600-3200 (br, O-H), ~3000-2850 (C-H), ~1100 (C-O) |
Note: The spectroscopic data provided are estimates based on similar structures. Actual values should be determined experimentally.
Visualizations
Caption: Experimental workflow for the epoxidation of 1,2-dimethylcyclohexene using m-CPBA.
Caption: Experimental workflow for the hydrolysis of 1,2-dimethylcyclohexene oxide.
References
Application Notes: The Role of Cyclohexane Diols in High-Performance Polyester Resin Production
Introduction
Cyclohexane (B81311) diols, particularly 1,4-cyclohexanedimethanol (B133615) (CHDM), are crucial cycloaliphatic monomers used in the synthesis of high-performance polyester (B1180765) resins.[1] The incorporation of the rigid, non-planar cyclohexane ring into the polymer backbone imparts a unique combination of properties not achievable with common linear aliphatic diols like ethylene (B1197577) glycol or 1,4-butanediol.[1][2] These enhanced characteristics make polyesters derived from cyclohexane diols suitable for a wide array of demanding applications, including industrial coatings, automotive components, and advanced materials for biomedical and pharmaceutical research.[1]
Key Attributes of Cyclohexane Diol-Based Polyesters
The integration of cyclohexane diols, primarily CHDM, as a co-monomer in polyester synthesis leads to significant improvements in the final resin's performance profile:
-
Enhanced Thermal Stability: The rigidity of the cyclohexane ring restricts chain mobility, leading to a notable increase in the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester.[1][3] This imparts superior heat stability, which is critical for applications exposed to elevated temperatures.
-
Improved Mechanical Properties: Polyesters containing CHDM exhibit increased hardness, tensile strength, and rigidity.[4][5] The bulky ring structure contributes to a more robust polymer matrix, enhancing its durability and resistance to deformation.
-
Superior Chemical and Hydrolytic Resistance: The cycloaliphatic nature of the monomer provides excellent resistance to degradation from moisture (hydrolysis), weathering, and a variety of chemicals.[1][3] This extends the service life of products made from these resins.
-
Biocompatibility and Biodegradability: Certain formulations of aliphatic polyesters that incorporate CHDM are being explored for biomedical applications.[1] Their potential for biocompatibility and controlled biodegradability makes them candidates for use in systems like drug delivery.[1]
Logical Relationship: CHDM Structure to Polyester Properties
The following diagram illustrates how the structural features of 1,4-cyclohexanedimethanol (CHDM) directly influence the macroscopic properties of the final polyester resin.
Quantitative Data Summary
The properties of polyesters can be significantly tailored by the choice of diol monomer. The following table summarizes typical property changes when incorporating CHDM compared to linear diols.
| Property | Polyester with Linear Diol (e.g., 1,6-Hexanediol) | Polyester with Cyclohexane Diol (e.g., CHDM) | Reference |
| Glass Transition Temp. (Tg) | Lower | Higher | [1][3] |
| Tensile Modulus | Lower (More Flexible) | Higher (More Rigid) | [5][6] |
| Hardness | Lower | Higher | [5][6] |
| Hydrolytic Stability | Moderate | Excellent | [1][3] |
| Molecular Weight (Mn, g/mol ) | Variable | Typically 12,000 - 37,000 for specific formulations | [7] |
| Thermal Decomposition (TGA) | Good | Excellent | [8] |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Two-Step Melt Polymerization
This protocol describes a standard method for synthesizing a high-performance polyester from CHDM and a dicarboxylic acid (terephthalic acid).
Materials and Equipment:
-
Monomers: Dimethyl terephthalate (B1205515) (DMT) or Purified Terephthalic Acid (PTA), 1,4-Cyclohexanedimethanol (CHDM)
-
Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide
-
Stabilizer: Phosphorous acid (H₃PO₃) or similar antioxidant
-
Equipment:
-
Reaction vessel (glass or stainless steel) equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.
-
Heating mantle or oil bath with precise temperature control.
-
Vacuum pump capable of reaching <1 torr.
-
Inert gas supply (e.g., high-purity nitrogen).
-
Experimental Workflow Diagram
Procedure:
Step 1: Esterification / Transesterification
-
Charge the reaction vessel with the dicarboxylic acid component (DMT or PTA) and CHDM. A molar excess of the diol (e.g., 1.2 to 2.2 moles of CHDM per mole of diacid) is typically used.
-
Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.[1]
-
Purge the reactor thoroughly with high-purity nitrogen to establish an inert atmosphere. Maintain a slow nitrogen flow throughout this stage.
-
Begin heating the mixture with continuous stirring. Increase the temperature to a range of 180-250°C.[1]
-
The reaction will produce methanol (B129727) (if using DMT) or water (if using PTA) as a byproduct. This byproduct will distill from the reactor and should be collected.
-
Continue this stage until the theoretical amount of byproduct has been collected, indicating the completion of the esterification reaction. This typically takes 2-4 hours.
Step 2: Polycondensation
-
Once the first stage is complete, gradually increase the temperature to above the melting point of the target polymer, often in the range of 280-310°C.[4]
-
Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 torr.[1] This critical step facilitates the removal of excess CHDM and other volatile byproducts, driving the polymerization reaction to form high molecular weight chains.
-
During this phase, the viscosity of the molten polymer will increase significantly. The progress of the reaction is often monitored by measuring the torque on the mechanical stirrer.[1]
-
The reaction is considered complete when the desired melt viscosity (and thus, molecular weight) is achieved.
-
Once complete, break the vacuum with nitrogen. The molten polymer can then be extruded from the reactor under nitrogen pressure into a water bath for cooling and subsequently pelletized.
Protocol 2: Characterization of Synthesized Polyester Resin
1. Molecular Weight Determination
-
Method: Gel Permeation Chromatography (GPC).[1]
-
Protocol: Dissolve a small amount of the synthesized polyester in a suitable solvent (e.g., a mixture of hexafluoroisopropanol or chloroform/dichloromethane). Analyze the solution using a GPC system calibrated with polystyrene or polymethyl methacrylate (B99206) standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
2. Thermal Properties Analysis
-
Method: Differential Scanning Calorimetry (DSC).[8]
-
Protocol:
-
Seal a small sample (5-10 mg) of the polyester resin in an aluminum DSC pan.
-
Heat the sample to a temperature well above its expected melting point (e.g., 320°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan at the same rate.
-
Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan and the melting temperature (Tm) from the peak of the melting endotherm.
-
3. Thermogravimetric Analysis (TGA)
-
Method: To assess thermal stability.[8]
-
Protocol: Place a sample (10-15 mg) in the TGA furnace. Heat the sample from room temperature to an elevated temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere. Record the weight loss as a function of temperature to determine the onset of thermal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. paint.org [paint.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2-Bis(hydroxymethyl)benzene from 1,2-Dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(hydroxymethyl)benzene, also known as o-xylene-α,α'-diol, is a valuable diol precursor in the synthesis of various pharmaceuticals, fine chemicals, and polymers. Its ortho-substituted hydroxymethyl groups provide a scaffold for the construction of complex molecular architectures, including ligands for metal catalysts and building blocks for macrocyclic compounds. This document outlines a reliable multi-step synthetic route for the preparation of 1,2-bis(hydroxymethyl)benzene from 1,2-dimethylbenzene (o-xylene), involving a catalytic oxidation followed by esterification and subsequent catalytic hydrogenation. While a direct single-step catalytic hydrogenation of the methyl groups of 1,2-dimethylbenzene to the corresponding diol is not a well-established laboratory procedure, the described three-step pathway offers a practical and scalable approach.
Overall Synthetic Pathway
The synthesis is performed in three main stages:
-
Step 1: Catalytic Oxidation: 1,2-Dimethylbenzene is first oxidized to phthalic acid using a cobalt-manganese catalyst in a liquid-phase reaction.
-
Step 2: Esterification: The resulting phthalic acid is converted to a dialkyl phthalate (B1215562), for example, dimethyl phthalate, to facilitate the subsequent reduction.
-
Step 3: Catalytic Hydrogenation: The dialkyl phthalate is then catalytically hydrogenated to the target diol, 1,2-bis(hydroxymethyl)benzene.
Experimental Protocols
Step 1: Liquid-Phase Catalytic Oxidation of 1,2-Dimethylbenzene to Phthalic Acid
This protocol is adapted from established industrial processes for the liquid-phase oxidation of xylenes.
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Acetic acid (glacial)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
High-pressure reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.
-
Oxygen or compressed air source
Procedure:
-
Charge the high-pressure reactor with 1,2-dimethylbenzene, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in the molar ratios specified in Table 1.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with oxygen or compressed air to the desired pressure (see Table 1).
-
Begin vigorous stirring and heat the reactor to the target temperature.
-
Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the pressure to follow the consumption of oxygen.
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude phthalic acid will precipitate from the cooled acetic acid solution.
-
Collect the solid product by filtration, wash with cold acetic acid, and then with water to remove residual catalyst and solvent.
-
Dry the phthalic acid under vacuum. The product can be further purified by recrystallization from hot water.
Quantitative Data for Step 1:
| Parameter | Value |
| Catalyst System | Co(OAc)₂/Mn(OAc)₂/NaBr |
| Solvent | Acetic Acid |
| Temperature | 150-200 °C |
| Pressure | 15-30 atm (air) |
| Typical Molar Ratio (o-xylene:catalyst) | 100:1 |
| Typical Reaction Time | 2-4 hours |
| Expected Yield of Phthalic Acid | 85-95% |
Step 2: Esterification of Phthalic Acid to Dimethyl Phthalate
This is a standard Fischer esterification procedure.
Materials:
-
Phthalic acid (from Step 1)
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the phthalic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.
-
After cooling, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl phthalate as an oily liquid.
Quantitative Data for Step 2:
| Parameter | Value |
| Catalyst | H₂SO₄ |
| Solvent/Reagent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Typical Reaction Time | 4-6 hours |
| Expected Yield of Dimethyl Phthalate | >95% |
Step 3: Catalytic Hydrogenation of Dimethyl Phthalate to 1,2-Bis(hydroxymethyl)benzene
This protocol is based on the hydrogenation of phthalate derivatives using a copper chromite catalyst, a common catalyst for ester reductions.
Materials:
-
Dimethyl phthalate (from Step 2)
-
Copper chromite catalyst
-
High-pressure reactor (e.g., Parr reactor) with gas inlet, pressure gauge, thermocouple, and mechanical stirrer.
-
Hydrogen gas source
-
Solvent (e.g., dioxane or ethanol)
Procedure:
-
Charge the high-pressure reactor with dimethyl phthalate, the chosen solvent, and the copper chromite catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Begin vigorous stirring and heat the reactor to the target temperature.
-
Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the pressure for hydrogen uptake.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude 1,2-bis(hydroxymethyl)benzene can be purified by recrystallization from a suitable solvent (e.g., toluene (B28343) or water).
Quantitative Data for Step 3:
| Parameter | Value |
| Catalyst | Copper Chromite |
| Solvent | Dioxane or Ethanol |
| Temperature | 150-250 °C |
| Pressure | 50-150 atm H₂ |
| Catalyst Loading | 5-10 wt% relative to ester |
| Typical Reaction Time | 6-12 hours |
| Expected Yield of 1,2-Bis(hydroxymethyl)benzene | 80-90% |
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
The use of high-pressure reactors requires appropriate training and safety precautions.
-
Catalytic oxidations with air or oxygen at high temperatures and pressures can create explosive mixtures. Ensure proper inerting and follow established safety protocols.
-
Hydrogen gas is highly flammable. Handle with care and ensure there are no ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The presented three-step synthesis provides a robust and adaptable method for the preparation of 1,2-bis(hydroxymethyl)benzene from 1,2-dimethylbenzene for research and development purposes. The protocols offer a clear pathway with quantifiable outcomes, and the modular nature of the synthesis allows for optimization at each step. The provided workflows and data tables serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Application Notes and Protocols for the Chiral Resolution of trans-1,2-dimethylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic trans-1,2-dimethylcyclohexane-1,2-diol. Given the sterically hindered nature of the tertiary diol, two primary methods are presented: Enzymatic Kinetic Resolution via transesterification and Diastereomeric Derivatization followed by chromatographic separation.
Introduction
trans-1,2-dimethylcyclohexane-1,2-diol is a chiral diol with two tertiary alcohol functionalities. The stereochemistry of such molecules is of critical importance in medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. The resolution of the racemic mixture into its constituent enantiomers is, therefore, a crucial step in the development of enantiopure compounds. The steric hindrance posed by the two methyl groups on the carbinol centers presents a significant challenge for an efficient resolution. This note details protocols that can be adapted and optimized for this specific substrate.
Data Presentation
| Method | Substrate | Resolving Agent/Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Diol | Enantiomeric Excess (ee%) of Product | Yield (%) of Resolved Diol |
| Enzymatic Kinetic Resolution | Racemic cyclopentane-trans-1,2-diol with a diester moiety | Lipase (B570770) Amano PS | Vinyl acetate | Diisopropyl ether | RT | 24 | 51 | 92 | 95 (monoacetate) | 46 |
| Enzymatic Kinetic Resolution | Racemic cycloheptane-trans-1,2-diol with a diester moiety | Lipase Amano AK | Vinyl acetate | Diisopropyl ether | RT | 48 | 43 | >99 | 95 (monoacetate) | 51 |
| Diastereomeric Derivatization | Racemic secondary alcohol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid | - | - | - | - | - | - | - | - |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution via Transesterification
This protocol describes the lipase-catalyzed kinetic resolution of racemic trans-1,2-dimethylcyclohexane-1,2-diol. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted, enantioenriched diol from the acylated product. Lipases such as Candida antarctica lipase B (CAL-B) are often effective for sterically hindered alcohols.[1]
Materials:
-
Racemic trans-1,2-dimethylcyclohexane-1,2-diol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add racemic trans-1,2-dimethylcyclohexane-1,2-diol (1.0 eq).
-
Dissolve the diol in an appropriate volume of anhydrous organic solvent (e.g., 10 mL per 100 mg of diol).
-
Add the immobilized lipase (e.g., 50-100 mg per 100 mg of diol).
-
Add the acyl donor (1.0-1.2 eq). Using a slight excess of the acyl donor can be beneficial.
-
Stir the reaction mixture at a controlled temperature (start at room temperature, but it can be optimized between 25-45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of the unreacted diol and the acylated product.
-
Purify the mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the enantioenriched unreacted diol from the acylated product.
-
Determine the enantiomeric excess (ee%) of the recovered diol and the acylated product using chiral HPLC or chiral GC analysis.
Protocol 2: Diastereomeric Derivatization and Chromatographic Separation
This protocol involves the reaction of the racemic diol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography techniques. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride is a common and effective chiral derivatizing agent for alcohols.[2]
Materials:
-
Racemic trans-1,2-dimethylcyclohexane-1,2-diol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine (B92270) or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve racemic trans-1,2-dimethylcyclohexane-1,2-diol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0-3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (R)-Mosher's acid chloride (2.0-2.2 eq) to the solution. A slight excess is used to ensure complete reaction of both hydroxyl groups.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude diastereomeric esters.
-
Separate the diastereomers by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Collect the separated diastereomeric ester fractions and concentrate them.
-
The enantiopure diols can be recovered by cleaving the ester groups (e.g., by hydrolysis with LiOH or reduction with LiAlH4).
-
Determine the diastereomeric excess (de%) of the separated esters and the enantiomeric excess (ee%) of the recovered diols by NMR and/or chiral HPLC.
Protocol 3: Chiral HPLC for Enantiomeric Excess (ee%) Determination
This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of the resolved trans-1,2-dimethylcyclohexane-1,2-diol. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of diol enantiomers.[3][4]
Materials:
-
Enantioenriched trans-1,2-dimethylcyclohexane-1,2-diol sample
-
Racemic trans-1,2-dimethylcyclohexane-1,2-diol standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Chiral HPLC column (e.g., Chiralpak IA, IB, IC, or Chiralcel OD-H, AD-H)
Procedure:
-
Column Selection and Initial Screening:
-
Start with a polysaccharide-based chiral column (e.g., Chiralpak IA).
-
Use a mobile phase typical for normal phase chromatography, such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
-
Sample Preparation:
-
Dissolve a small amount of the racemic standard and the enantioenriched sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the retention times of the two enantiomers.
-
Inject the enantioenriched sample under the same conditions.
-
-
Method Optimization (if necessary):
-
If separation is not achieved, or is poor, adjust the mobile phase composition by varying the percentage of the alcohol modifier.
-
Try different alcohol modifiers (e.g., ethanol (B145695) instead of isopropanol).
-
Optimize the column temperature. Lower temperatures often improve resolution.
-
Adjust the flow rate.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Integrate the peak areas of the two enantiomers in the chromatogram of the resolved sample.
-
Calculate the ee% using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Workflow for the chiral resolution of trans-1,2-dimethylcyclohexane-1,2-diol.
Caption: Logical relationship of the two primary chiral resolution strategies.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1,2-dimethylcyclohexane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Grignard synthesis of 1,2-dimethylcyclohexane-1,2-diol from cyclohexane-1,2-dione and a methyl Grignard reagent (e.g., methylmagnesium bromide).
Troubleshooting Guide
Low yields in this Grignard synthesis can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Low or No Product Yield
This is the most common problem encountered in this synthesis. The following sections break down the potential causes and their solutions.
Section 1: Grignard Reagent Formation and Quality
The quality of the Grignard reagent is paramount for a successful reaction.
FAQs
-
Q1: My Grignard reaction doesn't initiate. What are the common causes?
-
A1: The most frequent cause is the presence of moisture, which quenches the Grignard reagent as it forms.[1][2][3][4] Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the solvent (typically diethyl ether or THF) is anhydrous.[2][4] Another common issue is a passivated magnesium surface due to the formation of magnesium oxide.[3] Activating the magnesium by crushing the turnings or adding a small crystal of iodine can help initiate the reaction.[3]
-
-
Q2: How can I tell if my Grignard reagent has formed successfully?
-
A2: Successful initiation is often indicated by the disappearance of the iodine color (if used for activation), gentle bubbling at the magnesium surface, and the reaction mixture becoming cloudy and gray-brown.[2] The reaction is exothermic, so a noticeable warming of the flask is also a good indicator.[2]
-
-
Q3: I observe a white precipitate in my Grignard reagent solution. What is it?
-
A3: A white precipitate is likely magnesium hydroxide (B78521) or a related salt, which forms when the Grignard reagent reacts with water.[3] This is a strong indication of moisture contamination in your reaction setup.
-
Section 2: Reaction with Cyclohexane-1,2-dione
The reaction of the Grignard reagent with the diketone presents its own set of challenges.
FAQs
-
Q4: I have a good Grignard reagent, but the yield of this compound is still low. What are the likely side reactions?
-
A4: Several side reactions can compete with the desired double addition of the Grignard reagent:
-
Enolization: Cyclohexane-1,2-dione has acidic α-protons. The Grignard reagent is a strong base and can deprotonate the diketone to form an enolate.[1] This enolate is unreactive towards further Grignard addition and will revert to the starting material upon aqueous work-up. The enol form of cyclohexane-1,2-dione is known to be relatively stable, which may exacerbate this issue.[5][6]
-
Single Addition: The reaction may stop after the addition of one equivalent of the Grignard reagent to form 2-hydroxy-2-methylcyclohexanone. This intermediate may be sterically hindered or may precipitate, preventing the second addition.
-
Reduction: If the Grignard reagent has β-hydrogens (not the case for methylmagnesium bromide), it can act as a reducing agent, converting the ketone to a secondary alcohol.[1]
-
-
-
Q5: How can I minimize enolization and favor the double addition?
-
A5: To favor nucleophilic addition over enolization, it is often recommended to perform the reaction at a low temperature (e.g., -78 °C to 0 °C).[7] Slowly adding the diketone solution to an excess of the Grignard reagent can also help, as it ensures a high concentration of the nucleophile.
-
-
Q6: Could the stereochemistry of the product affect the yield?
-
A6: The addition of the methyl group to each carbonyl can result in different stereoisomers (cis and trans diols). While this doesn't directly lower the overall yield of diol products, it can complicate purification and isolation of a specific isomer.
-
Section 3: Work-up and Purification
The final steps of the experiment are crucial for isolating the desired product.
FAQs
-
Q7: What is the correct procedure for quenching the reaction?
-
A7: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[7] This is generally preferred over strong acids, especially for tertiary alcohols which can be sensitive to acid-catalyzed elimination (dehydration).
-
-
Q8: I'm having trouble separating my product from the reaction mixture. Any tips?
-
A8: After quenching, the product will be in the organic layer. Multiple extractions with a suitable solvent (e.g., diethyl ether or ethyl acetate) will be necessary to maximize recovery from the aqueous layer.[7] Washing the combined organic layers with brine can help to remove residual water before drying with an anhydrous salt like magnesium sulfate.
-
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the impact of various reaction parameters on the yield of this compound.
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Temperature | Room Temperature | 0 °C | -78 °C | Lower temperatures can reduce side reactions like enolization. |
| Diketone Addition | Rapid | Slow | Slow | Slow addition of the diketone to the Grignard reagent maintains a high nucleophile concentration, favoring addition. |
| Solvent | Anhydrous THF | THF with 0.1% water | Anhydrous THF | The presence of water significantly reduces the effective concentration of the Grignard reagent.[3] |
| Grignard Equivalents | 2.2 eq. | 2.2 eq. | 1.1 eq. | A slight excess of the Grignard reagent is needed to ensure complete reaction. Insufficient Grignard will lead to single addition products. |
| Hypothetical Yield | 25% | 65% | 15% (due to single addition) | Illustrates the combined effect of optimized conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized as needed.
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (2.2 equivalents) and a crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl bromide (2.2 equivalents) in anhydrous diethyl ether from the dropping funnel.
-
The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux until most of the magnesium is consumed.
-
-
Reaction with Cyclohexane-1,2-dione:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve cyclohexane-1,2-dione (1.0 equivalent) in anhydrous diethyl ether.
-
Add the diketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
References
separating cis and trans isomers of 1,2-dimethylcyclohexane-1,2-diol
Compound of Interest: 1,2-dimethylcyclohexane-1,2-diol Topic: Separation of cis and trans isomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of cis and trans isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound challenging?
A1: The primary challenge stems from the high structural similarity of the cis and trans isomers. They possess the same molecular weight and functional groups, leading to very similar physicochemical properties such as polarity, boiling point, and solubility. This similarity results in comparable behavior in many separation systems, often leading to co-elution or co-crystallization.
Q2: What are the most effective methods for separating these diol isomers?
A2: The most common and effective methods are:
-
Column Chromatography: Utilizes differences in the isomers' interactions with a stationary phase.
-
Fractional Crystallization: Exploits subtle differences in solubility in a specific solvent system.
-
Chemical Separation via Borate (B1201080) Complexation: A highly effective method that leverages the specific reaction of boric acid with cis-1,2-diols to create a water-soluble complex, leaving the trans-isomer behind.
Q3: Is there a way to selectively react with one isomer to make separation easier?
A3: Yes, the cis-isomer of this compound can react with boric acid or boronic acids in a neutral to alkaline solution (pH 7.5-9.5) to form a stable, water-soluble borate ester.[1][2] The trans-isomer does not react under these conditions. This significant difference in reactivity allows for a straightforward separation by partitioning the mixture between an aqueous and an organic phase. The borate complex can then be reversed by acidifying the solution to recover the pure cis-diol.[1]
Q4: How can I analyze the purity of the separated isomer fractions?
A4: The purity of the separated fractions should be assessed using analytical techniques such as:
-
Gas Chromatography (GC): Can often resolve the two isomers, providing a clear indication of the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants, which are influenced by the different stereochemistry.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of separation during column chromatography.
Data Presentation
| Property | cis-Isomer (Cyclohexane-1,2-diol) | trans-Isomer (Cyclohexane-1,2-diol) | Relevance to Separation |
| Melting Point | 98-102 °C | 100-103 °C | Differences in melting point and crystal packing can be exploited in fractional crystallization. |
| Solubility | Moderately soluble in water; soluble in polar organic solvents.[3] | Moderately soluble in water; soluble in polar organic solvents.[3] | Subtle differences in solubility in various solvents at different temperatures are the basis for fractional crystallization.[3] |
| Reactivity with Boric Acid | Forms a stable borate ester complex.[2][4] | Does not readily form a complex. | This differential reactivity is the basis for an efficient chemical separation method.[1] |
Visualized Workflows and Logic
References
Technical Support Center: Acid-Catalyzed Rearrangement of Vicinal Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the acid-catalyzed rearrangement of vicinal diols, commonly known as the pinacol (B44631) rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the pinacol rearrangement, and how can I minimize it?
A1: The most common side reaction is the elimination of water to form dienes or allylic alcohols.[1] This is particularly prevalent under vigorous acidic conditions and at higher temperatures. To minimize this, consider the following:
-
Use milder acidic conditions: Employ less concentrated acids or Lewis acids, which can be more selective.
-
Control the reaction temperature: Running the reaction at lower temperatures can favor the rearrangement pathway over elimination.
-
Choose the appropriate solvent: The choice of solvent can influence the reaction pathway. Non-polar solvents may sometimes suppress elimination reactions.
Q2: My reaction is giving a low yield of the desired product. What are the potential causes?
A2: Low yields in pinacol rearrangements can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed.
-
Formation of side products: As mentioned in Q1, the formation of elimination byproducts is a common issue. Additionally, for unsymmetrical diols, the formation of multiple regioisomers can lower the yield of the desired product.
-
Product loss during workup and purification: The desired ketone or aldehyde might be volatile and lost during solvent removal. Care should be taken during distillation and extraction steps.[2] Using techniques like steam distillation for product isolation can be beneficial.[2]
-
Substrate reactivity: Steric hindrance or electronic effects in the starting diol can disfavor the rearrangement.
Q3: How do I predict the major product in the rearrangement of an unsymmetrical vicinal diol?
A3: The regioselectivity of the pinacol rearrangement in unsymmetrical diols is primarily governed by two factors:
-
Carbocation stability: The hydroxyl group that leaves to form a more stable carbocation intermediate will preferentially be eliminated. Tertiary and benzylic carbocations are significantly more stable than secondary or primary carbocations.[3]
-
Migratory aptitude of the substituents: Once the carbocation is formed, a substituent from the adjacent carbon migrates. The general order of migratory aptitude is Hydride > Phenyl > Alkyl. Among alkyl groups, the migratory aptitude generally increases with substitution (tertiary > secondary > primary).
The interplay of these two factors determines the final product. Generally, the reaction proceeds through the pathway that involves the most stable carbocation intermediate.
Q4: What are some alternative acid catalysts to sulfuric acid for this rearrangement?
A4: While sulfuric acid is commonly used, other Brønsted and Lewis acids can be employed, sometimes offering better selectivity and milder reaction conditions. These include:
-
Phosphoric acid
-
p-Toluenesulfonic acid (TsOH)
-
Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄), and Zinc chloride (ZnCl₂).
-
Solid acid catalysts: Zeolites and acid-washed molecular sieves can also be used, offering the advantage of easier separation from the reaction mixture.
Troubleshooting Guides
Issue 1: Predominant formation of an alkene (diene) instead of the desired ketone/aldehyde.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal condition that favors rearrangement over elimination. |
| Acid concentration is too high or the acid is too strong. | Use a lower concentration of the acid. Alternatively, switch to a milder Brønsted acid (e.g., TsOH) or a Lewis acid catalyst. |
| Prolonged reaction time. | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further dehydration of the product or intermediates. |
Issue 2: Formation of multiple regioisomers from an unsymmetrical diol.
| Possible Cause | Troubleshooting Step |
| Similar stability of possible carbocation intermediates. | Modify the substrate to increase the stability difference between the potential carbocation intermediates. For example, introducing an aryl group on one of the carbons bearing a hydroxyl group will strongly favor carbocation formation at that position. |
| Competing migratory aptitudes of substituents. | If possible, modify the substituents to favor the migration of the desired group. However, carbocation stability is often the dominant factor. |
| Thermodynamic vs. Kinetic Control. | Varying the reaction temperature might influence the product ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable product. |
Issue 3: The reaction is not proceeding or is very slow.
| Possible Cause | Troubleshooting Step |
| Insufficient acid catalyst. | Increase the amount of acid catalyst. Ensure the catalyst is not deactivated. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Sterically hindered substrate. | The substrate may be too sterically hindered for the rearrangement to occur efficiently. Consider using a stronger acid or higher temperatures, but be mindful of side reactions. In some cases, a different synthetic route might be necessary. |
| Deactivated catalyst. | If using a solid acid catalyst, it may need to be activated or regenerated according to the manufacturer's instructions. |
Data Presentation
Table 1: Product Distribution in the Acid-Catalyzed Rearrangement of Pinacol
| Product | Structure | Boiling Point (°C) | GC Retention Time (min) | Peak Area % (Crude Product) |
| Pinacolone (B1678379) (Desired Product) | CH₃COC(CH₃)₃ | 106 | 3.8 | 92.5 |
| 2,3-dimethyl-1,3-butadiene (Side Product) | CH₂=C(CH₃)C(CH₃)=CH₂ | 70 | - | - |
| 2,3-dimethyl-3-buten-2-ol (Side Product) | CH₂=C(CH₃)C(OH)(CH₃)₂ | 115-117 | 4.1 | 7.5 |
Data adapted from a representative GC analysis of a pinacol rearrangement reaction.[1]
Experimental Protocols
Key Experiment: Acid-Catalyzed Rearrangement of Pinacol to Pinacolone
Objective: To synthesize pinacolone from pinacol via an acid-catalyzed rearrangement.
Materials:
-
Pinacol hexahydrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distilled water
-
Round-bottom flask (100 mL)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Place 10 g of pinacol hexahydrate and 30 mL of distilled water into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid to the flask. The addition is exothermic, so the flask may be cooled in an ice bath if necessary.
-
Reaction and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The pinacolone product will co-distill with water.[2]
-
Workup: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more oily droplets of pinacolone are observed coming over with the water.
-
Separation: Transfer the distillate to a separatory funnel. Add 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Shake gently and allow the layers to separate. The upper layer is the organic layer (pinacolone).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Decant the dried liquid into a clean, dry distillation apparatus and perform a final distillation to obtain pure pinacolone (boiling point: 106 °C).
Analysis:
-
The product can be analyzed by Gas Chromatography (GC) to determine its purity and identify any side products.
-
The structure of the product can be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The IR spectrum of pinacolone will show a characteristic strong absorption for the carbonyl (C=O) group around 1715 cm⁻¹. The ¹H NMR spectrum will show two singlets corresponding to the t-butyl and methyl protons.
Mandatory Visualization
References
optimizing reaction conditions for dihydroxylation of substituted cyclohexenes
Welcome to the technical support center for the dihydroxylation of substituted cyclohexenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for dihydroxylating a substituted cyclohexene, and what is the expected stereochemistry?
A1: There are two main stereochemical pathways for dihydroxylating an alkene: syn-dihydroxylation and anti-dihydroxylation.[1]
-
Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond, resulting in a cis-diol. The most common reagents for this are Osmium Tetroxide (OsO₄) and Potassium Permanganate (B83412) (KMnO₄).[2]
-
Anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond, yielding a trans-diol. This is typically achieved in a two-step process: epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide.[3]
Q2: My reaction with OsO₄ is giving a low yield. What are the common causes?
A2: Low yields in OsO₄-catalyzed dihydroxylations are a frequent issue. Here are the primary causes to investigate:
-
Inefficient Co-oxidant Regeneration: The catalytic cycle relies on a stoichiometric co-oxidant (like NMO or K₃[Fe(CN)₆]) to regenerate the active Os(VIII) species.[4] Ensure your co-oxidant is fresh and used in the correct stoichiometric amount (typically 1.2-1.5 equivalents).[1]
-
Catalyst Decomposition: The osmium catalyst can deactivate over time. Use fresh osmium tetroxide or potassium osmate.[5]
-
Slow Hydrolysis of the Osmate Ester: For some substrates, the hydrolysis of the cyclic osmate ester intermediate can be rate-limiting. The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate this step, particularly for hindered or electron-deficient alkenes.[6]
-
Poor Mixing: In the common biphasic solvent system (e.g., tert-butanol (B103910)/water), vigorous stirring is essential to ensure the reactants, which may reside in different phases, can interact effectively.[5]
Q3: I am using KMnO₄ and my product seems to have been cleaved. How can I prevent this?
A3: Potassium permanganate is a very strong oxidizing agent and can cleave the C-C bond of the newly formed diol, leading to dicarboxylic acids or ketones.[2][7] This is a common side reaction known as over-oxidation. To prevent it, the reaction must be performed under carefully controlled conditions:
-
Low Temperature: The reaction should be run cold, typically in an ice bath at or below 0°C.[8]
-
Basic (Alkaline) Conditions: The reaction must be performed in a basic solution (e.g., with dilute NaOH). In neutral or acidic solutions, over-oxidation is much more likely.[2]
-
Short Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.
Q4: How do I choose between AD-mix-α and AD-mix-β for a Sharpless Asymmetric Dihydroxylation?
A4: The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to enantiomeric products. The selection is based on the desired stereochemistry of the final diol.
-
AD-mix-β contains the ligand (DHQD)₂PHAL and typically delivers the hydroxyl groups to the "top" (or re) face of the alkene when drawn in the standard orientation.
-
AD-mix-α contains the ligand (DHQ)₂PHAL and delivers the hydroxyl groups to the "bottom" (or si) face.[9]
A helpful mnemonic is to draw the alkene with the largest substituents in the plane of the paper. For trans-alkenes, AD-mix-β adds the diols from the top right, while AD-mix-α adds from the bottom left.
Q5: My Sharpless Asymmetric Dihydroxylation is showing low enantioselectivity. What could be the problem?
A5: Low enantioselectivity can arise from a competing, non-asymmetric reaction pathway. A common issue is the "second catalytic cycle," where the osmate ester intermediate is re-oxidized before the chiral ligand can dissociate and a new ligand-catalyst complex forms. This ligand-less dihydroxylation is not enantioselective.[10]
-
Increase Ligand Concentration: Using a higher molar concentration of the chiral ligand can help suppress the second cycle.
-
Control Substrate Concentration: If the olefin concentration is too high, it can favor the ligand-less pathway. Sometimes, slow addition of the alkene is beneficial.[10][11]
Troubleshooting Guides
Guide 1: Low or No Conversion of Starting Material
This guide provides a decision-making workflow for troubleshooting reactions with poor conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Product Degradation or Side Product Formation
This guide addresses issues related to the formation of unwanted byproducts, particularly from over-oxidation.
Caption: Troubleshooting guide for product degradation issues.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction outcomes for the dihydroxylation of representative substituted cyclohexenes. Yields and stereoselectivity are highly substrate-dependent.
Table 1: Upjohn Dihydroxylation of Substituted Cyclohexenes (Catalytic OsO₄, Stoichiometric NMO)
| Substrate | Solvent System | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1-Methylcyclohexene | Acetone (B3395972)/H₂O (10:1) | RT | 12 | ~90 | >99:1 | [12] |
| Cyclohexene | Acetone/H₂O (10:1) | RT | 8 | >95 | >99:1 | [1] |
| (R)-(-)-Limonene | Acetone/H₂O (10:1) | 0 | 24 | ~85 | >95:5 (at endocyclic) | [13] |
Table 2: Sharpless Asymmetric Dihydroxylation of Substituted Cyclohexenes (Catalytic K₂OsO₂(OH)₄, K₃Fe(CN)₆, Chiral Ligand)
| Substrate | Reagent | Solvent System | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Phenylcyclohexene | AD-mix-β | t-BuOH/H₂O (1:1) | 0 | 97 | 99 | [6] |
| 1-Methylcyclohexene | AD-mix-α | t-BuOH/H₂O (1:1) | RT | 75 | 88 | [6] |
| trans-Stilbene | AD-mix-β | t-BuOH/H₂O (1:1) | 0 | 94 | >99 | [14] |
| Note: trans-Stilbene is a common benchmark substrate, not a cyclohexene, included for comparison. |
Experimental Protocols
Protocol 1: General Procedure for Upjohn Dihydroxylation of 1-Methylcyclohexene
This protocol describes a standard procedure for the syn-dihydroxylation of an alkene using catalytic osmium tetroxide with NMO as the co-oxidant.[1][12]
Safety Warning: Osmium tetroxide is highly toxic, volatile, and can cause severe burns. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexene (1.0 mmol, 96 mg) in a 10:1 mixture of acetone and water (11 mL).
-
Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 mmol, 141 mg). Stir at room temperature until all the solid has dissolved.
-
Catalyst Addition: Carefully add a 2.5 wt% solution of osmium tetroxide in tert-butanol (0.02 mmol, 0.2 mL) dropwise to the reaction mixture. The solution will typically turn dark brown or black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8-16 hours.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) (approx. 5 mL). Stir the mixture vigorously for 1 hour. The color should lighten as the osmate ester is reduced.
-
Workup: Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate, washing the pad with acetone or ethyl acetate (B1210297). Transfer the filtrate to a separatory funnel, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude cis-1-methylcyclohexane-1,2-diol can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol is adapted for the enantioselective dihydroxylation of an alkene like 1-phenylcyclohexene using a commercially available AD-mix.[14][15]
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add tert-butanol (15 mL), water (15 mL), and the appropriate AD-mix (AD-mix-β for 1-phenylcyclohexene, 4.2 g for a 3 mmol scale reaction).
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be bright yellow.
-
Cooling: Cool the mixture to 0°C in an ice bath. Some inorganic salts may precipitate.
-
Substrate Addition: Add 1-phenylcyclohexene (3.0 mmol, 475 mg) to the cold, stirred mixture.
-
Reaction: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC. For less reactive alkenes, the reaction may be allowed to proceed at room temperature.
-
Quenching: After the starting material is consumed (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (approx. 4.5 g). Remove the ice bath and stir at room temperature for 1 hour.
-
Workup: Add ethyl acetate (30 mL) and stir. Separate the aqueous and organic layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with 2M KOH (if methanesulfonamide was used in the mix), then wash with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. The crude product, a mixture of the diol and the chiral ligand, can be purified by flash chromatography on silica gel to yield the pure chiral diol.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]
- 9. Untitled Document [ursula.chem.yale.edu]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Stereoselective Diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of stereoselective diol synthesis. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for stereoselective diol synthesis, and what are their primary scale-up challenges?
A1: The most prevalent methods for stereoselective diol synthesis include Sharpless Asymmetric Dihydroxylation, enzymatic reactions, and metal-catalyzed hydrogenations. Each presents unique challenges when scaling up.
-
Sharpless Asymmetric Dihydroxylation (AD): This highly reliable method uses osmium tetroxide and a chiral ligand to produce vicinal diols with high enantioselectivity.[1][2][3] However, the high cost and toxicity of osmium tetroxide are significant drawbacks for large-scale synthesis.[4] The use of stoichiometric co-oxidants like potassium ferricyanide (B76249) can create large volumes of waste, complicating handling and disposal on an industrial scale.[2]
-
Enzymatic Synthesis: Biocatalysis offers a green alternative with high stereoselectivity under mild conditions.[5][6][7] Enzymes like dioxygenases, lipases, and alcohol dehydrogenases are commonly used.[7][8] Challenges in scaling up include enzyme stability, the need for expensive cofactors, and the potential for low volumetric productivity, which can make the process less economically viable.[9]
-
Metal-Catalyzed Asymmetric Hydrogenation: This method is effective for producing chiral 1,3-diols and other diol types.[6] A key challenge is the cost and availability of the metal catalysts and chiral ligands. Furthermore, removing trace amounts of metal contaminants from the final product is a critical concern in pharmaceutical applications.[10]
Q2: How can I improve the enantioselectivity of my scaled-up dihydroxylation reaction?
A2: A decrease in enantiomeric excess (ee) upon scale-up is a common issue. Several factors can contribute to this:
-
Reaction Temperature: Exothermic reactions can lead to localized "hot spots" in large reactors, which can negatively impact selectivity. Improved temperature control and monitoring are crucial.
-
Mixing: Inefficient mixing can lead to localized excesses of reagents, which may promote non-selective background reactions. Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.
-
Slow Addition: For some reactions, like the Sharpless AD, slow addition of the olefin can be crucial to maintain high stereoselectivity by suppressing a secondary, non-selective catalytic cycle.[1][2]
-
Ligand Concentration: In catalytic reactions, maintaining the optimal catalyst-to-ligand ratio is critical. A lower relative concentration of the chiral ligand can sometimes lead to a decrease in enantioselectivity.
Q3: What are the key process safety considerations when scaling up diol synthesis?
A3: Process safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Many dihydroxylation reactions are exothermic. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[11] This can lead to thermal runaways if not properly managed. A thorough thermal hazard assessment is essential.[11]
-
Hazardous Reagents: The use of toxic (e.g., osmium tetroxide), corrosive, or highly reactive reagents (e.g., strong oxidants) requires careful handling procedures and appropriate personal protective equipment.[4][11]
-
Pressure Generation: Some reactions may produce gaseous byproducts, leading to a pressure buildup in a closed system. Proper venting and pressure relief systems are necessary.
-
Flow Chemistry: Continuous flow processes can mitigate some safety risks by using small volumes of highly reactive species at any given time, offering better temperature control and overall safety.[12][13]
Q4: How can I address the challenges of purifying chiral diols on a large scale?
A4: Purification can become a bottleneck during scale-up.[14]
-
Chromatography: While effective at the lab scale, chromatographic purification can be expensive and time-consuming at an industrial scale due to large solvent volumes and the cost of stationary phases.[14]
-
Crystallization: If the diol is crystalline, developing a robust crystallization procedure can be a highly effective and scalable purification method. This can also sometimes lead to an enhancement of the enantiomeric excess.
-
Alternative Methods: Techniques like tangential flow filtration (TFF) can be useful for removing certain impurities.[14]
Troubleshooting Guides
Problem 1: Low Yield in Sharpless Asymmetric Dihydroxylation
| Possible Cause | Troubleshooting Steps |
| Ineffective Co-oxidant | Ensure the co-oxidant (e.g., NMO or K₃Fe(CN)₆) is fresh and used in the correct stoichiometric amount to regenerate the osmium catalyst.[2] For some substrates, N-methylmorpholine N-oxide (NMO) can be an effective and less problematic alternative to potassium ferricyanide on a large scale.[1][2] |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time. Be cautious with increasing the temperature as it may negatively affect enantioselectivity. |
| Sub-optimal Solvent System | The standard solvent system is typically a t-BuOH/water mixture. The ratio may need to be optimized for your specific substrate to ensure adequate solubility of all components. |
| Product Degradation | Diols can sometimes be sensitive to the pH of the reaction mixture or workup conditions. Ensure the workup procedure is mild and appropriate for your product. |
Problem 2: Low Enantioselectivity in Enzymatic Diol Synthesis
| Possible Cause | Troubleshooting Steps |
| Enzyme Inhibition | High concentrations of substrate or product can sometimes inhibit the enzyme. Consider a fed-batch approach where the substrate is added gradually. |
| Incorrect pH or Temperature | Enzymes have optimal pH and temperature ranges for activity and selectivity. Ensure these parameters are carefully controlled in the reactor. |
| Cofactor Limitation | If your enzyme requires a cofactor (e.g., NAD(P)H), ensure that the cofactor regeneration system is efficient.[7] |
| Mass Transfer Limitations | If using an immobilized enzyme or whole-cell biocatalyst, poor mixing can lead to mass transfer limitations, affecting the overall reaction rate and selectivity. |
Quantitative Data Summary
Table 1: Comparison of Co-oxidants in Sharpless Asymmetric Dihydroxylation of o-isopropoxy-m-methoxystyrene
| Co-oxidant System | Scale | Yield | Enantiomeric Excess (ee) | Reference |
| K₃Fe(CN)₆ / K₂CO₃ | Small | High | High | [2] |
| N-methylmorpholine N-oxide (NMO) | 2 kg | High | High | [1][2] |
Experimental Protocols
Key Experiment: Scale-up of Sharpless Asymmetric Dihydroxylation using NMO as Co-oxidant
This protocol is a generalized procedure based on literature for the gram-scale synthesis of a chiral diol from an alkene.[1][2]
Materials:
-
Alkene (1.0 eq)
-
N-methylmorpholine N-oxide (NMO) (1.5 eq)
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (0.002 eq)
-
(DHQD)₂PHAL (or (DHQ)₂PHAL for the other enantiomer) (0.01 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite
Procedure:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, temperature probe, and addition funnel. The reactor should be purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: In the reactor, dissolve NMO in a mixture of t-BuOH and water (e.g., 10:1 v/v). Stir until a homogeneous solution is obtained.
-
Catalyst Preparation: In a separate flask, dissolve the chiral ligand ((DHQD)₂PHAL) and potassium osmate(VI) dihydrate in t-BuOH.
-
Reaction Initiation: Add the catalyst solution to the reactor containing the NMO solution. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Substrate Addition: Slowly add the alkene to the reaction mixture via the addition funnel over a period of several hours. The slow addition is often critical for maintaining high enantioselectivity.[1][2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 1 hour.
-
Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by column chromatography or crystallization.
Visualizations
Caption: A typical experimental workflow for stereoselective diol synthesis.
Caption: Troubleshooting guide for low enantioselectivity.
Caption: Simplified catalytic cycle for Sharpless Asymmetric Dihydroxylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helgroup.com [helgroup.com]
- 12. anti -Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03540B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Technical Support Center: Improving Diastereoselectivity in 1,2-Diol Synthesis
Welcome to the technical support center for the stereoselective synthesis of 1,2-diols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in 1,2-diol synthesis?
A1: There are two main strategies:
-
Substrate-Controlled Synthesis: This approach relies on a pre-existing stereocenter in the starting material (e.g., an allylic alcohol or an α-chiral aldehyde) to direct the approach of the incoming reagents to one face of the molecule over the other. The outcome is often predicted by models like the Felkin-Anh or Cram-chelation models.[1]
-
Reagent-Controlled Synthesis: This strategy uses a chiral reagent or catalyst to influence the stereochemical outcome, regardless of the substrate's inherent stereochemistry. The most prominent example is the Sharpless Asymmetric Dihydroxylation, which uses chiral ligands to deliver the hydroxyl groups to a specific face of the alkene.[2][3] In cases where substrate and reagent control are in opposition, reagent control often predominates.[3]
Q2: What is the difference between syn- and anti-dihydroxylation?
A2: The terms syn and anti describe the relative stereochemistry of the two newly introduced hydroxyl groups.
-
Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond. This is typically achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).[4][5]
-
Anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond. This is commonly accomplished in a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.[4][6]
Q3: How do the Felkin-Anh and Chelation-Control models predict diastereoselectivity in additions to α-hydroxy aldehydes?
A3: These models predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones bearing a substituent on the α-carbon.
-
Felkin-Anh Model: This model generally applies under non-chelating conditions, often when a bulky, non-coordinating protecting group (like a silyl (B83357) ether) is on the α-hydroxyl group.[1][7] The largest group on the α-carbon orients itself anti to the incoming nucleophile, which attacks the carbonyl carbon at the Bürgi-Dunitz angle, typically leading to the anti-1,2-diol.[8][9]
-
Chelation-Control Model: This model is favored when the α-substituent is a Lewis base (e.g., an alkoxy or benzyloxy group) and a Lewis acidic metal ion (from the nucleophile or an additive like MgX₂, Zn²⁺) is present.[10] The Lewis acid coordinates to both the carbonyl oxygen and the α-oxygen, forming a rigid five-membered ring.[8][10] This conformation locks the molecule and directs the nucleophile to attack from the less hindered face, typically yielding the syn-1,2-diol.[11]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in a Substrate-Controlled Reaction (e.g., addition to an α-silyloxy aldehyde)
Symptoms: The reaction produces a nearly 1:1 mixture of diastereomers, or the undesired diastereomer is the major product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Protecting Group Strategy | The choice of protecting group (PG) on the α-hydroxyl is critical. Bulky silyl groups (e.g., TBDPS, TIPS) typically favor Felkin-Anh (anti) products, while smaller, more Lewis basic groups (e.g., MOM, PMB, Benzyl) can promote chelation (syn) products.[1][12] To switch selectivity, consider changing the protecting group. |
| Suboptimal Lewis Acid/Metal Counterion | For chelation control, a Lewis acidic species is required. If using an organometallic reagent, the choice of metal is important. For example, dialkylzinc reagents in the presence of alkylzinc halides (RZnX) can override the normal Felkin-Anh preference of α-silyloxy aldehydes to give chelation-controlled (syn) products with high selectivity.[1][13] |
| Reaction Temperature is Too High | Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the minor diastereomer.[14] Running the reaction at lower temperatures (e.g., -78 °C) often improves the diastereomeric ratio. |
| Solvent Effects | The solvent can influence the stability of the transition states. It is advisable to screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane). |
| Presence of Additives | Salt additives, such as lithium bromide (LiBr), can significantly influence diastereoselectivity by altering the aggregation state and reactivity of the organometallic reagents.[15] |
Quantitative Data: Effect of Reagents on Diastereoselectivity
Table 1: Overriding Felkin-Anh Control in Additions to α-Silyloxy Aldehydes [1][13]
| Aldehyde Protecting Group | Nucleophile | Additive | Diastereomeric Ratio (Chelation:Felkin) |
| TBDPS | Et₂Zn | None | 1:10 |
| TBDPS | Et₂Zn | EtZnI | >20:1 |
| TBS | Me₂Zn | None | 1:10 |
| TBS | Me₂Zn | MeZnBr | >20:1 |
Problem 2: Low Enantioselectivity or Diastereoselectivity in Sharpless Asymmetric Dihydroxylation (AD)
Symptoms: The enantiomeric excess (e.e.) is low, or if the substrate already has a stereocenter, the diastereomeric ratio (d.r.) is poor.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Ligand Choice | The stereochemical outcome is determined by the chiral ligand. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) give opposite enantiomers.[2][16] Use the Sharpless mnemonic to predict which ligand will provide the desired stereoisomer. |
| Substrate is a Poor Match for the Catalyst | Some alkenes are inherently poor substrates and give low selectivity. While the Sharpless AD is broadly applicable, very sterically hindered or electronically unusual alkenes may react poorly.[2] |
| Reaction Temperature is Too High | Elevated temperatures are known to decrease enantioselectivity in many asymmetric reactions.[17] Perform the reaction at the recommended temperature, typically 0 °C.[18] |
| Inefficient Mixing | The standard reaction is a two-phase system (t-BuOH/water). Vigorous stirring is essential for catalysis to occur efficiently at the interface.[18] If stirring is slow, the uncatalyzed, non-selective pathway can compete, lowering the e.e. |
| Low Ligand Concentration | A low ligand-to-osmium ratio can lead to a background reaction that is not enantioselective.[18] Ensure the AD-mix is used as directed or that the ligand-to-metal ratio is sufficient if preparing the catalyst system manually. |
| pH Drift | The reaction proceeds more rapidly under slightly basic conditions. The AD-mix contains K₂CO₃ to maintain a stable pH. Ensure the buffer is present and effective. |
Quantitative Data: Diastereoselectivity in Sharpless AD of Chiral Substrates
Table 2: Examples of Diastereoselective Sharpless Asymmetric Dihydroxylation [19]
| Substrate | Reaction Conditions | Diastereomeric Ratio (d.r.) | Yield |
| Unsaturated β-ketoester intermediate | AD-mix-β, t-BuOH/H₂O | >20:1 | 57% |
| Pladienolide intermediate | AD-mix-β | 10:1 | 77% |
| Zephyranthine intermediate | AD-mix-β, THF/H₂O | 7.2:1 | 67% |
Experimental Protocols
Key Experiment: Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
Alkene substrate
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for non-terminal alkenes)[2]
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of t-BuOH and water (1:1, 5 mL per 1 mmol of alkene) is cooled to 0 °C in an ice bath.
-
AD-mix (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 eq, if used) are added to the cooled solvent.
-
The mixture is stirred vigorously until both phases are clear and the solid has dissolved.
-
The alkene (1 mmol) is added at 0 °C. For less reactive alkenes, the reaction can be allowed to warm to room temperature.
-
The reaction is stirred vigorously at the chosen temperature, monitoring by TLC. Reaction times can vary from a few hours to 24 hours. The mixture will typically change color from orange to dark brown.
-
Once the reaction is complete, solid sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature.
-
Ethyl acetate is added to the mixture, and the layers are separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude diol is purified by flash column chromatography.
Visualizations
Workflow for Troubleshooting Poor Diastereoselectivity
This diagram outlines a logical workflow for diagnosing and solving issues with diastereoselectivity.
Caption: A troubleshooting workflow for poor diastereoselectivity.
Logic for Stereochemical Control in Additions to α-Hydroxy Aldehydes
This diagram illustrates the decision-making process between Felkin-Anh and Chelation control models.
Caption: Decision logic for predicting syn vs. anti diol formation.
References
- 1. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,2-Diol synthesis by additions [organic-chemistry.org]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. Highly Diastereoselective Preparation of anti-1,2-Diols by Catalytic Addition of Alkynylsilanes to α-Silyloxyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tminehan.com [tminehan.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Anti-1,2-Diols via Ni-Catalyzed Reductive Coupling of Alkynes and α-Oxyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 17. scilit.com [scilit.com]
- 18. benchchem.com [benchchem.com]
- 19. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted starting material from diol synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials during diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying diols and removing unreacted starting materials?
A1: The choice of purification method depends on the physical properties of the diol and the impurities. Common techniques include:
-
Column Chromatography: A versatile method that separates compounds based on their different adsorption to a solid stationary phase.[1]
-
Recrystallization: Used for purifying solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[1]
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, often an aqueous and an organic layer.[2][3]
-
Distillation: Effective for separating liquids with different boiling points. This can be challenging for diols with boiling points close to those of the starting materials.[2]
Q2: My diol synthesis has a low yield. What could be the cause?
A2: Low yields can often be attributed to side reactions that consume the starting materials or the diol product itself. The nature of these by-products is highly dependent on the synthesis method used. For example, in the dihydroxylation of alkenes, over-oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.[4] Incomplete reduction of carbonyl compounds can leave behind mono-alcohols or unreacted starting material.[4]
Q3: How do I choose the best purification technique for my specific diol?
A3: The selection of an appropriate purification method is crucial for achieving the desired purity and yield. A logical approach involves considering the physical properties of your compound and the nature of the impurities.[1] For instance, distillation is suitable for volatile and thermally stable liquids, while recrystallization is ideal for solids with different solubility profiles from their impurities.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | Incorrect solvent system (eluent). The column was overloaded with the sample. The column was not packed properly, leading to channeling. | Optimize the eluent using Thin Layer Chromatography (TLC) beforehand; an Rf value of 0.2-0.4 for the diol is often ideal. Reduce the amount of sample loaded onto the column. Repack the column carefully to ensure uniform and bubble-free packing.[1] |
| The compound is stuck on the column | The eluent is not polar enough. The compound may be decomposing on the stationary phase (e.g., silica (B1680970) gel is acidic). | Gradually increase the polarity of the eluent (gradient elution). Consider using a different stationary phase like alumina, or add a modifier (e.g., triethylamine (B128534) for basic compounds) to the eluent.[1] |
| Cracks appear in the stationary phase | The column ran dry (solvent level dropped below the top of the stationary phase). The heat of adsorption of the solvent caused thermal expansion. | Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method and allow it to equilibrate before running.[1] |
| Uneven bands or streaking | The initial sample band was not loaded evenly. The sample is not very soluble in the eluent. | Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. Alternatively, use a dry loading technique. Choose a different eluent in which the compound is more soluble.[1] |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used. The solution is supersaturated.[1] | Evaporate some of the solvent and re-cool.[1] Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[1][5] |
| The compound "oils out" (forms a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too quickly.[1] | Use a solvent with a lower boiling point. Add more solvent to lower the saturation temperature. Allow the solution to cool more slowly by insulating the flask.[1] |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. High concentration of starting materials or products. Presence of surfactants or fine particulates.[5] | Allow the mixture to stand undisturbed. Gently swirl the separatory funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5] Filter the entire mixture through a pad of Celite.[5] |
| Loss of product during workup | The product is partially soluble in the aqueous layer. The product is volatile and evaporated with the solvent. The product adhered to the drying agent or filtration medium.[5] | Back-extract the aqueous layer with a fresh portion of the organic solvent. Use a rotary evaporator at a controlled temperature and pressure. Wash the drying agent or filter cake with a small amount of fresh organic solvent.[5] |
| Incomplete removal of acidic/basic impurities | Insufficient amount or concentration of washing solution. Inadequate mixing of the layers during washing.[5] | Increase the number of washes or use a more concentrated acidic or basic solution. Ensure thorough mixing by gentle inversion of the separatory funnel, venting frequently. Test the pH of the aqueous layer after the final wash to ensure neutralization.[5] |
Experimental Protocols
Protocol 1: Purification of a Diol by Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation between the desired diol (ideally with an Rf value of 0.2-0.4) and the unreacted starting material.[1][4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude diol mixture in a minimal amount of the eluent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions as the solvent moves through the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified diol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified diol.
Protocol 2: Purification of a Diol by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid diol in a minimal amount of a suitable hot solvent. Add the solvent dropwise while heating and stirring until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to obtain the pure diol.[1]
Visualizations
Caption: Decision tree for selecting a purification technique.
Caption: Experimental workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. US9227896B2 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 3. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 1,2-dimethylcyclohexane-1,2-diol during Acidic Workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 1,2-dimethylcyclohexane-1,2-diol during acidic workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during acidic workup?
The primary degradation pathway for this compound under acidic conditions is a pinacol (B44631) rearrangement.[1][2][3][4][5] This is an acid-catalyzed reaction where the 1,2-diol (a vicinal diol) rearranges to form a carbonyl compound.[1][2]
Q2: What are the products of this degradation?
The pinacol rearrangement of this compound can yield two main products:
-
1-acetyl-1-methylcyclopentane: This is the major product, resulting from a ring contraction of the cyclohexane (B81311) ring.
-
2,2-dimethylcyclohexanone (B156460): This is a minor product.
Q3: What factors influence the rate and outcome of the degradation?
Several factors can influence the pinacol rearrangement:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rearrangement.
-
Temperature: Higher temperatures increase the reaction rate.
-
Solvent: The choice of solvent can influence the stability of the carbocation intermediate.
-
Stereochemistry of the Diol: The relative orientation of the hydroxyl groups (cis or trans) can affect the product distribution. For cyclic systems, the group that is anti-periplanar to the leaving hydroxyl group is the one that migrates.[2]
Q4: How does the stereochemistry of the diol (cis vs. trans) affect the degradation products?
The stereochemistry of this compound plays a crucial role in determining the major product of the pinacol rearrangement.[2] An alkyl group situated trans to the leaving hydroxyl group is more likely to migrate. In the absence of a trans-migrating group, ring contraction may become the major pathway.[2]
Q5: Can this degradation be completely avoided?
Completely avoiding the pinacol rearrangement during acidic workup is challenging. However, by carefully controlling the reaction conditions, the extent of degradation can be minimized. This includes using milder acids, lower temperatures, and shorter reaction times.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound after acidic workup. | The acidic conditions of the workup are too harsh, leading to significant pinacol rearrangement. | Use a milder acidic workup. Consider using a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) or a dilute solution of a weaker acid (e.g., acetic acid). Perform the workup at a lower temperature (e.g., 0 °C) and minimize the time the diol is in contact with the acidic solution. |
| Presence of unexpected carbonyl peaks (around 1700-1725 cm⁻¹) in the IR spectrum or corresponding signals in the NMR spectrum of the product. | The diol has undergone pinacol rearrangement to form 1-acetyl-1-methylcyclopentane and/or 2,2-dimethylcyclohexanone. | Confirm the presence of the rearrangement products using analytical techniques such as GC-MS or by comparing the NMR spectrum to known spectra of the expected products. To avoid this in the future, modify the workup procedure as described above. |
| Difficulty in separating the desired diol from the degradation products. | The polarity of the diol and its rearrangement products may be similar, making chromatographic separation challenging. | Optimize the chromatography conditions. A different solvent system or a different stationary phase might be required. Alternatively, consider converting the diol to a less polar derivative before purification, which can then be cleaved to regenerate the diol. |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol
This protocol describes a typical synthesis of the diol, providing context for the subsequent workup procedures.
Materials:
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
N-methylmorpholine N-oxide (NMO)
-
Water
-
Sodium bisulfite
-
Magnesium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 1,2-dimethylcyclohexene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Cool the mixture in an ice bath and add a catalytic amount of osmium tetroxide solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield cis-1,2-dimethylcyclohexane-1,2-diol.
Protocol 2: Mild Acidic Workup to Minimize Degradation (Adapted Protocol)
This protocol is designed to neutralize a reaction mixture and remove acid-soluble impurities while minimizing the risk of pinacol rearrangement.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to the cooled reaction mixture with vigorous stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure at a low temperature to obtain the crude product.
Protocol 3: Intentional Degradation via Pinacol Rearrangement (Adapted Protocol)
This protocol is for the intentional synthesis of the pinacol rearrangement products for analytical or mechanistic studies.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of dilute sulfuric acid (e.g., 1 M) dropwise with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of 1-acetyl-1-methylcyclopentane and 2,2-dimethylcyclohexanone can be separated by column chromatography.
Protocol 4: Analytical Method for Monitoring Degradation using GC-MS (General Protocol)
This protocol outlines a general method for the analysis of this compound and its degradation products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column)
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1-5 mg).
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If desired, add an internal standard for quantitative analysis.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peaks for this compound, 1-acetyl-1-methylcyclopentane, and 2,2-dimethylcyclohexanone by comparing their retention times and mass spectra to those of authentic standards or by interpretation of their fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Pinacol rearrangement degradation pathway.
Caption: General acidic workup workflow.
Caption: Troubleshooting logic for degradation.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of cis-1,2-dimethylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of cis-1,2-dimethylcyclohexane-1,2-diol and its trans isomer. The content herein is designed to assist researchers in the structural elucidation and differentiation of these stereoisomers through detailed spectral data and standardized experimental protocols.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of cis- and trans-1,2-dimethylcyclohexane-1,2-diol exhibit distinct differences in chemical shifts and coupling constants, arising from the different spatial arrangements of the methyl and hydroxyl groups. The following table summarizes the key ¹H NMR spectral data for both isomers. Due to the complexity of the overlapping signals for the cyclohexane (B81311) ring protons, a range is provided for these multiplets.
| Proton Assignment | cis-1,2-dimethylcyclohexane-1,2-diol | trans-1,2-dimethylcyclohexane-1,2-diol (Alternative) |
| Methyl Protons (-CH₃) | ~1.15 ppm (singlet) | ~1.10 ppm (singlet) |
| Hydroxyl Protons (-OH) | Variable, broad singlet | Variable, broad singlet |
| Ring Protons (-CH₂- & -CH-) | ~1.40 - 1.70 ppm (multiplet) | ~1.20 - 2.10 ppm (multiplet) |
Note: The chemical shifts of hydroxyl protons are highly dependent on concentration, solvent, and temperature, and therefore often appear as broad singlets. The ring protons of both isomers produce complex, overlapping multiplets that are challenging to resolve and assign without advanced 2D NMR techniques.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality ¹H NMR spectra of cyclohexane-1,2-diol isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the diol sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[1]
-
For referencing, use a solvent containing a known internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.03% v/v.
-
Once fully dissolved, transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can negatively affect the magnetic field homogeneity.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Data Acquisition:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain field stability during the experiment.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, symmetrical peaks.
-
A standard one-pulse ¹H experiment is typically sufficient. Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16, depending on the sample concentration.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
A baseline correction is applied to obtain a flat baseline.
-
The spectrum is referenced by setting the TMS signal to 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of a cyclohexane derivative like cis-1,2-dimethylcyclohexane-1,2-diol.
Caption: Workflow for 1H NMR spectral analysis.
References
A Researcher's Guide to 13C NMR Chemical Shift Assignments for Diol Stereoisomers
For researchers, scientists, and drug development professionals, accurately distinguishing between diol stereoisomers is a critical step in chemical synthesis and characterization. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive technique for this purpose. The distinct spatial arrangement of hydroxyl groups in stereoisomers leads to subtle yet measurable differences in the electronic environment of the carbon atoms, resulting in unique 13C NMR chemical shifts. This guide provides a comparative analysis of these shifts for common diol stereoisomers, supported by experimental data and a detailed protocol for spectral acquisition.
Distinguishing Diastereomers: A Comparative Data Analysis
The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local stereochemical environment. In diol stereoisomers, the relative orientation of the two hydroxyl groups significantly influences the shielding of nearby carbon nuclei. This effect is particularly pronounced on the carbons bearing the hydroxyl groups (C-OH) and the adjacent carbons.
Below is a comparison of experimentally determined 13C NMR chemical shifts for two pairs of common diol stereoisomers: cis- and trans-1,2-cyclohexanediol, and the meso and (2R,3R) forms of 2,3-butanediol (B46004).
| Compound | Stereoisomer | C1/C2 (ppm) | C3/C6 (ppm) | C4/C5 (ppm) |
| 1,2-Cyclohexanediol | cis | 75.84 | 32.86 | 24.33 |
| trans | 73.6 | 32.9 | 24.5 |
| Compound | Stereoisomer | C2/C3 (ppm) | C1/C4 (ppm) |
| 2,3-Butanediol | meso ((2R,3S)) | 71.5 | 17.5 |
| (2R,3R) | 72.8 | 18.9 |
Data sourced from the Biological Magnetic Resonance Bank and available literature.
The data clearly illustrates that the chemical shifts of the carbons directly attached to the hydroxyl groups (C1/C2 in cyclohexanediol and C2/C3 in butanediol) are particularly sensitive to the stereochemistry. In cis-1,2-cyclohexanediol, the C1/C2 carbons are more deshielded (higher ppm value) compared to the trans isomer. Conversely, in the 2,3-butanediol example, the C2/C3 carbons in the (2R,3R) isomer are more deshielded than in the meso form. These differences, though small, are readily resolved by modern NMR spectrometers and provide a reliable method for stereochemical assignment.
The Logic of Stereochemical Influence on 13C NMR Shifts
The relationship between the stereoisomeric form of a diol and its 13C NMR chemical shifts is governed by through-space interactions and conformational effects. The diagram below illustrates the logical flow from the molecular structure to the observable NMR spectrum.
Logical workflow from diol stereochemistry to 13C NMR chemical shift.
Experimental Protocol for 13C NMR Spectroscopy of Diols
The following provides a general procedure for obtaining high-quality 13C NMR spectra of diol stereoisomers.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and effective solvent for many diols. For compounds with poor solubility in CDCl3, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or methanol (B129727) (CD3OD) can be used. Ensure the chosen solvent does not have signals that overlap with the expected diol signals.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the diol in 0.5-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time but may lead to line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid contamination and improve spectral quality.
2. NMR Instrument Parameters:
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is usually sufficient. This provides a spectrum with single lines for each unique carbon atom.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer relaxation delay (5-10 times the longest T1 of the carbon atoms) is necessary to ensure full relaxation of the nuclei between scans.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Temperature: Room temperature (e.g., 298 K) is typically used unless specific conformational or exchange processes are being studied.
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the appropriate solvent peak.
By following this guide, researchers can confidently utilize 13C NMR spectroscopy to differentiate between diol stereoisomers, a fundamental task in modern chemical research and development. The provided data and protocols serve as a valuable resource for the accurate structural elucidation of these important molecules.
Distinguishing Cis and Trans Diols: A Comparative Guide Using Vibrational Spectroscopy
For researchers, scientists, and drug development professionals, the accurate stereochemical characterization of molecules is paramount. The spatial arrangement of functional groups, as seen in cis and trans isomers of diols, can significantly impact a molecule's biological activity and physical properties. Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offers a powerful, non-destructive suite of tools for differentiating these stereoisomers.
This guide provides a comparative overview of these three techniques, supported by experimental data and detailed methodologies, to aid in the selection and application of the most suitable method for distinguishing cis and trans diols.
The Decisive Role of Intramolecular Hydrogen Bonding in IR Spectroscopy
Infrared (IR) spectroscopy is a widely used technique for distinguishing cis and trans diols, primarily by probing the vibrational modes of hydroxyl (O-H) groups. The key to this differentiation lies in the ability of cis-diols to form intramolecular hydrogen bonds.
In a cis-diol, the two hydroxyl groups are positioned on the same side of the molecule, allowing for the formation of a hydrogen bond between them. This intramolecular interaction weakens the O-H covalent bond, resulting in a characteristic shift of the O-H stretching frequency to a lower wavenumber (typically 3200-3400 cm⁻¹) and a broadening of the absorption band.[1] Conversely, in a trans-diol, the hydroxyl groups are on opposite sides, making intramolecular hydrogen bonding impossible. Consequently, they primarily engage in intermolecular hydrogen bonding with other molecules, leading to a sharper and higher-frequency O-H stretching band (closer to 3600 cm⁻¹ for free or weakly associated OH groups).[1]
A practical method to confirm the presence of intramolecular hydrogen bonding in cis-diols is through a dilution study. Upon dilution with a non-polar solvent, the intensity of intermolecular hydrogen bonds in trans-diols decreases, leading to a noticeable shift in the O-H band. In contrast, the intramolecular hydrogen bonds in cis-diols are unaffected by dilution, and their characteristic O-H stretching band remains unchanged.
Raman Spectroscopy: A Complementary Approach
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While less commonly used for the primary distinction of cis and trans diols based on O-H stretching, it can be a valuable tool for analyzing the overall molecular fingerprint. Differences in the skeletal vibrations and other vibrational modes between the cis and trans isomers can lead to distinct Raman spectra. For instance, studies on cyclic systems like cis- and trans-decalin have demonstrated that Raman spectroscopy can effectively differentiate between the isomers based on their unique scattering patterns.
A key advantage of Raman spectroscopy is its low interference from water, making it suitable for aqueous solutions. The selection of the laser wavelength is a critical experimental parameter, with common choices including 785 nm to balance scattering efficiency and minimize fluorescence.
Vibrational Circular Dichroism (VCD): Probing Chirality and Absolute Configuration
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. This makes it exceptionally sensitive to the three-dimensional arrangement of atoms in chiral molecules. Since cis and trans diols are diastereomers, they will have distinct VCD spectra, even if their IR spectra are very similar in the fingerprint region.
VCD is particularly powerful for determining the absolute configuration of chiral diols. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be unambiguously assigned. This technique is highly sensitive to subtle conformational changes and solute-solvent interactions, providing a detailed picture of the molecule's structure in solution.
Comparative Analysis of Vibrational Frequencies
The following table summarizes typical O-H stretching frequencies for cis- and trans-1,2-cyclohexanediol (B13532) as an illustrative example.
| Isomer | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | VCD Signal |
| cis-1,2-Cyclohexanediol | Intramolecular H-bonded O-H stretch | ~3590 (in CCl₄) | Not typically the primary distinguishing feature | Distinct bisignate signals |
| Free O-H stretch | ~3628 (in CCl₄) | |||
| trans-1,2-Cyclohexanediol | Intermolecular H-bonded O-H stretch | Broad band ~3300-3500 | Not typically the primary distinguishing feature | Different bisignate signals from cis |
| Free O-H stretch | ~3628 (in CCl₄) |
Note: Specific frequencies can vary depending on the solvent, concentration, and temperature.
Experimental Workflow
The logical workflow for distinguishing cis and trans diols using vibrational spectroscopy is outlined below.
Detailed Experimental Protocols
1. FTIR Spectroscopy
-
Sample Preparation (Solution):
-
Dissolve the diol sample in a dry, IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform-d (B32938) (CDCl₃). A typical concentration is 0.005 M for observing "free" hydroxyl groups and intramolecular hydrogen bonds.
-
For dilution studies, prepare a series of solutions with decreasing concentrations (e.g., 0.1 M, 0.05 M, 0.01 M, 0.005 M).
-
Use a liquid transmission cell with a path length of 1-10 mm, depending on the concentration.
-
-
Sample Preparation (Solid):
-
KBr Pellet: Mix 1-2 mg of the finely ground diol sample with ~200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty cell (for solutions) or pure KBr pellet/Nujol (for solids).
-
Record the sample spectrum.
-
Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range of interest is typically 4000-400 cm⁻¹.
-
2. Raman Spectroscopy
-
Sample Preparation:
-
Solid: Place a small amount of the powdered diol sample on a microscope slide or in a capillary tube.
-
Solution: Use a quartz cuvette to hold the diol solution.
-
-
Data Acquisition:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Set the laser power to a level that does not cause sample degradation (typically a few milliwatts).
-
Acquire spectra over a range of Raman shifts (e.g., 200-3800 cm⁻¹).
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
3. Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Dissolve the chiral diol sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.
-
Use a liquid cell with a path length of 100-200 µm.
-
-
Data Acquisition:
-
Use a VCD spectrometer, which is typically a modified FTIR spectrometer with additional polarization optics.
-
Record the VCD spectrum over the mid-IR range.
-
Data collection times can be longer than for standard FTIR to achieve a good signal-to-noise ratio, often several hours.
-
-
Data Analysis:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of a known enantiomer.
-
Compare the experimental VCD spectrum with the calculated spectrum to determine the absolute configuration.
-
Conclusion
Vibrational spectroscopy offers a versatile and powerful set of techniques for the crucial task of distinguishing between cis and trans diols. IR spectroscopy provides a straightforward and widely accessible method based on the presence or absence of intramolecular hydrogen bonding. Raman spectroscopy offers a complementary fingerprinting technique, particularly advantageous for aqueous samples. For chiral diols, VCD provides the ultimate level of stereochemical detail, enabling the unambiguous determination of absolute configuration. The choice of technique will depend on the specific research question, the nature of the sample, and the available instrumentation. By understanding the principles and experimental considerations of each method, researchers can confidently characterize the stereochemistry of diols and advance their scientific endeavors.
References
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Cyclic Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of cyclic diols, offering insights into the structural elucidation of these important compounds. Understanding the fragmentation behavior of cyclic diols under different ionization techniques is crucial for their identification and characterization in various scientific disciplines, including drug metabolism, natural product chemistry, and environmental analysis. This document presents experimental data, detailed methodologies, and visual representations of fragmentation pathways to aid researchers in their analytical endeavors.
Executive Summary
The mass spectrometric fragmentation of cyclic diols is significantly influenced by the stereochemistry of the hydroxyl groups (cis vs. trans), their positions on the ring (e.g., 1,2-, 1,3-, 1,4-), and the ionization method employed. Electron Ionization (EI) mass spectra of cyclic diols are often characterized by a prominent M-H₂O ion, with the relative abundance of this and other fragment ions differing between stereoisomers. Electrospray Ionization (ESI) typically requires derivatization to achieve sensitive analysis, and the fragmentation of the resulting derivatives can provide valuable structural information. This guide will delve into these differences, providing quantitative data and fragmentation pathway diagrams to illustrate the key distinctions.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For cyclic diols, the initial molecular ion is often unstable and readily undergoes dehydration.
Comparison of Cyclohexanediol Isomers
The fragmentation patterns of cyclohexanediol isomers under EI are particularly illustrative of the influence of stereochemistry and hydroxyl group position. The loss of water is a primary fragmentation pathway, and its facility is often dependent on the spatial relationship between the hydroxyl groups and abstractable hydrogen atoms.
Table 1: Key Fragment Ions (m/z) and Relative Intensities (%) in the EI Mass Spectra of Cyclohexanediol Isomers
| Compound | Molecular Ion (M+) [m/z 116] | [M-H₂O]+ [m/z 98] | [M-2H₂O]+ [m/z 80] | Other Key Fragments (m/z) and Intensities |
| cis-1,2-Cyclohexanediol | 1.5 | 25 | 10 | 70 (100), 55 (63), 41 (62)[1] |
| trans-1,2-Cyclohexanediol | 0.5 | 15 | 8 | 70 (100), 57 (57), 29 (42)[2] |
| cis-1,3-Cyclohexanediol | 1 | 5 | 51.2 | 44 (100), 42 (51), 73 (50.9)[3][4] |
| trans-1,3-Cyclohexanediol | 2 | 80 | 10 | 57 (100), 71 (60), 43 (50) |
| cis-1,4-Cyclohexanediol | 2 | 10 | 8 | 58 (100), 54 (92.5), 41 (43.3)[5] |
| trans-1,4-Cyclohexanediol | 1 | 90 | 15 | 57 (100), 72 (50), 44 (40)[6][7] |
Note: Relative intensities are approximate and can vary between instruments. Data for trans-1,3- and trans-1,4-cyclohexanediol are compiled from typical spectra and may not be from a single definitive source.
The significant difference in the abundance of the [M-H₂O]⁺ ion between cis and trans isomers of 1,3- and 1,4-cyclohexanediol (B33098) is a key diagnostic feature. For the trans isomers, the transannular interaction facilitates a more favorable geometry for water elimination, leading to a much more abundant [M-H₂O]⁺ peak.[8]
Fragmentation Pathways of Cyclohexanediols
The fragmentation of cyclohexanediols under EI can be rationalized through a series of characteristic reactions, including dehydration, alpha-cleavage, and ring-opening.
Caption: General fragmentation pathways for cyclohexanediols under EI.
Comparison of Cyclopentanediol Isomers
Similar to cyclohexanediols, the fragmentation of cyclopentanediol isomers is influenced by their stereochemistry.
Table 2: Key Fragment Ions (m/z) and Relative Intensities (%) in the EI Mass Spectra of 1,2-Cyclopentanediol Isomers
| Compound | Molecular Ion (M+) [m/z 102] | [M-H₂O]+ [m/z 84] | Other Key Fragments (m/z) and Intensities |
| cis-1,2-Cyclopentanediol | 5 | 30 | 57 (100), 43 (80), 71 (50) |
| trans-1,2-Cyclopentanediol | 3 | 50 | 57 (100), 43 (85), 71 (45) |
Note: Data is compiled from typical spectra and may not be from a single definitive source.
For 1,2-cyclopentanediols, the difference in the abundance of the [M-H₂O]⁺ ion between the cis and trans isomers is less pronounced than in the 1,3- and 1,4-cyclohexanediol cases, but still observable.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a "soft" ionization technique that typically results in protonated or deprotonated molecules with minimal fragmentation in the source. To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed. Underivatized cyclic diols often exhibit poor ionization efficiency in ESI.[3] Derivatization is a common strategy to enhance their detection and to aid in structural elucidation.
Derivatization Strategies for ESI-MS/MS
Several derivatization reagents can be used to improve the ESI response and provide structurally informative fragmentation for cyclic diols.
-
Boric Acid Complexes: In negative ion mode, vicinal diols can form complexes with boric acid. The fragmentation of these complexes can be used to distinguish between cis and trans isomers. For cyclic vicinal diols, only the cis isomer typically forms an intense mixed complex.[9]
-
2-Bromopyridine-5-boronic Acid (BPBA): This reagent reacts with vicinal diols to form stable cyclic esters that can be readily analyzed by LC-ESI-MS. The resulting derivatives show characteristic isotopic patterns due to the presence of bromine, facilitating their identification.[3]
Caption: Workflow for ESI-MS/MS analysis of cyclic diols via derivatization.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This protocol is a general guideline for the analysis of underivatized cyclic diols.
-
Sample Preparation: Dissolve the cyclic diol in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1-10 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-200.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This protocol provides a general method for the analysis of derivatized cyclic diols.
-
Derivatization (using BPBA for vicinal diols):
-
Dissolve the diol sample in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 2-bromopyridine-5-boronic acid (BPBA) in an appropriate buffer.
-
Incubate the mixture to allow for the formation of the cyclic ester derivative.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute the derivatized diol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific derivative, typically in the range of 10-40 eV.
-
Scan Mode: Product ion scan of the precursor ion corresponding to the derivatized diol.
-
Conclusion
The mass spectrometric fragmentation of cyclic diols provides a wealth of structural information that is highly dependent on the isomeric form of the diol and the analytical technique employed. Electron Ionization is a powerful tool for distinguishing between stereoisomers and positional isomers of underivatized cyclic diols, particularly through the characteristic loss of water. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization followed by ESI-MS/MS is a valuable approach. This guide provides a foundational understanding and practical protocols to assist researchers in the successful mass spectrometric analysis of cyclic diols.
References
- 1. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Cyclohexanediol | C6H12O2 | CID 10433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclohexane-1,3-diol(823-18-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Cyclohexanediol, trans- [webbook.nist.gov]
- 7. 1,4-Cyclohexanediol, trans- [webbook.nist.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
Comparative Reactivity of Cis- vs. Trans-Diols in Acid Catalysis: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the chemical reactivity of cis- and trans-diol diastereomers under acid-catalyzed conditions. The stereochemical arrangement of hydroxyl groups—either on the same side (cis) or opposite sides (trans) of a reference plane—profoundly influences reaction rates and mechanisms. This difference is primarily attributed to factors such as steric hindrance, torsional strain, and the ability to form cyclic intermediates. Understanding these reactivity distinctions is critical for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with specific chemical properties.
This document summarizes key experimental findings for two major acid-catalyzed reactions: acetal (B89532) hydrolysis and the pinacol (B44631) rearrangement. It presents quantitative data, detailed experimental protocols for cited studies, and visual diagrams to elucidate the underlying reaction pathways.
Data Presentation: Quantitative Comparison of Reactivity
The relative reactivity of cis- and trans-diols is most clearly illustrated through kinetic studies of their derivatives. The acid-catalyzed hydrolysis of cyclic acetals derived from cis- and trans-1,2-cyclohexanediol (B13532) serves as an excellent model system. Experimental data reveals that acetals derived from the cis-diol hydrolyze significantly faster than their trans counterparts. This is because the cis configuration is sterically strained, and this strain is relieved upon hydrolysis to the more stable diol, leading to a lower activation energy for the reaction.
Below is a summary of the rate constants for the hydrolysis of benzaldehyde (B42025) acetals of cis- and trans-1,2-cyclohexanediol.
Table 1: Rate Constants for Acid-Catalyzed Hydrolysis of Benzaldehyde Acetals
| Acetal Diastereomer | Catalyst | Second-Order Rate Constant (kH+, M⁻¹ sec⁻¹) | Relative Rate (k_cis_ / k_trans_) |
| cis-1,2-Cyclohexanediyl Acetal | H⁺ | 1.83 | ~18,300 |
| trans-1,2-Cyclohexanediyl Acetal | H⁺ | 0.0001 | 1 |
Data sourced from a study on general acid-catalyzed acetal hydrolysis. The hydrolysis of these acetals shows changes in the rate-determining step and mechanism as a function of pH.[1]
In contrast to acetal hydrolysis, the pinacol rearrangement of 1,2-diols involves the migration of an alkyl or aryl group.[2] The stereochemistry of the diol plays a crucial role in determining the major product and reaction rate.[3] While comprehensive kinetic data across various diols is sparse, it is well-established that the anti-periplanar alignment of the leaving group (the protonated hydroxyl) and the migrating group is preferred. In many cyclic systems, this conformational requirement means that trans-diols, where one hydroxyl group can be axial and the other equatorial, can more readily achieve the necessary geometry for a concerted rearrangement compared to cis-diols.
Table 2: Qualitative Reactivity in Pinacol Rearrangement
| Reaction | Diol Isomer | General Observation | Mechanistic Rationale |
| Pinacol Rearrangement | cis-Diol | Often proceeds through a discrete carbocation intermediate. | May require conformational changes to align migrating and leaving groups, potentially leading to different products or slower rates. |
| Pinacol Rearrangement | trans-Diol | Can undergo a concerted rearrangement if the migrating group and leaving group are anti-periplanar. | The stereoelectronically favored anti-periplanar arrangement can lead to a faster, more stereospecific reaction.[3] |
Mandatory Visualizations
The following diagrams illustrate the mechanistic pathways for key acid-catalyzed reactions of diols, highlighting the stereochemical differences between cis and trans isomers.
References
A Researcher's Guide to Determining Enantiomeric Excess of Chiral Diols via Chiral Chromatography
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of chiral high-performance liquid chromatography (HPLC) methods for the analysis of chiral diols, complete with experimental data, detailed protocols, and a visual workflow to aid in method development.
Chiral diols are fundamental building blocks in asymmetric synthesis and are prevalent in many pharmaceutical compounds. The stereochemistry of these diols can significantly influence their biological activity. Therefore, robust and reliable analytical methods are required to separate and quantify their enantiomers. Chiral chromatography, particularly HPLC, stands out as a powerful technique for this purpose, offering high resolution and accuracy.[1][2]
Comparing Chiral Stationary Phases for Diol Separation
The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective separation method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including diols.[3]
Below is a comparison of commonly used polysaccharide-based CSPs for the separation of representative chiral diols.
Table 1: Comparison of Chiral Stationary Phases for the Separation of Hydrobenzoin (B188758)
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (t_R1 / t_R2) (min) | Resolution (R_s) |
| CHIRALPAK® IA-3 | CO₂/Methanol (92:8) | 4.0 | SFC/UV | Not specified | Baseline separation |
| 2-Ethylpyridine (achiral) | CO₂/Methanol (90:10) | Not specified | SFC/UV | Co-elution | No separation |
Data extracted from an application note on the separation of hydrobenzoin isomers. The CHIRALPAK® IA-3 column successfully separated the enantiomers and the meso-isomer, while the achiral column did not.[4]
Table 2: Illustrative Data for Screening and Optimization for a Chiral Diol (e.g., Hex-2-ene-2,3-diol) on a Polysaccharide-Based CSP
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (t_R1 / t_R2) (min) | Resolution (R_s) |
| Chiralpak IA | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | 8.2 / 9.5 | 1.8 |
| Chiralpak IB | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | 10.1 / 10.8 | 0.9 |
| Chiralpak IC | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | No Separation | - |
| Chiralpak IA | n-Hexane/Isopropanol (95:5) | 1.0 | 25 | 12.5 / 14.8 | 2.1 |
| Chiralpak IA | n-Hexane/Isopropanol (85:15) | 1.0 | 25 | 6.1 / 6.9 | 1.3 |
| Chiralpak IA | n-Hexane/Isopropanol (95:5) | 0.8 | 25 | 15.6 / 18.5 | 2.3 |
| Chiralpak IA | n-Hexane/Isopropanol (95:5) | 1.2 | 25 | 10.4 / 12.3 | 1.9 |
This table presents hypothetical data based on a systematic approach to method development for a chiral diol, demonstrating the effect of column and mobile phase optimization on separation.[5]
Experimental Protocols
Reproducible and accurate results hinge on detailed and consistent experimental methodologies. The following are representative protocols for the determination of enantiomeric excess of chiral diols.
General Workflow for Chiral HPLC Method Development
A logical and systematic approach is essential for efficient HPLC method development. The process typically involves an initial screening of various CSPs and mobile phases, followed by optimization of the most promising conditions.[5]
Caption: Workflow for Chiral HPLC Method Development.
Sample Preparation
-
Standard Preparation (Racemic): Accurately weigh approximately 5 mg of the racemic diol and dissolve it in a 5 mL volumetric flask with the mobile phase to obtain a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the chiral diol sample to be analyzed in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.[5]
Chromatographic Analysis
-
System and Column Equilibration: Equilibrate the selected chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[5]
-
Injection: Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (a resolution of > 1.5 is generally desirable for accurate quantification).
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram and integrate the peak areas for both enantiomers.
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
A resolution of greater than 1.5 between the two enantiomer peaks is recommended for accurate quantification.
Logical Relationship of Key Parameters in Chiral Separation
The successful separation of enantiomers is a multifactorial process. The following diagram illustrates the interplay between the key components of a chiral chromatography system.
Caption: Interplay of Components in Chiral Chromatography.
Conclusion
The determination of enantiomeric excess of chiral diols by chiral HPLC is a robust and reliable method. Polysaccharide-based chiral stationary phases, such as the Chiralpak and Chiralcel series, offer a versatile platform for the separation of a wide variety of diols. A systematic approach to method development, involving the screening of different columns and mobile phase compositions, is crucial for achieving optimal separation. By following the detailed protocols and understanding the interplay of the chromatographic parameters presented in this guide, researchers can confidently and accurately determine the enantiomeric purity of their chiral diol samples, a critical aspect of modern drug discovery and development.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chiral separations on immobilized polysaccharides CSPs [pubmed.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to OsO₄ and Permanganate for Alkene cis-Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The cis-dihydroxylation of alkenes is a fundamental transformation in organic synthesis, providing access to 1,2-diols, which are crucial intermediates in the synthesis of pharmaceuticals and other complex molecules. Among the various reagents available for this conversion, osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are the most common, both capable of delivering two hydroxyl groups to the same face of a double bond. However, their performance characteristics, substrate compatibility, and practical considerations differ significantly. This guide provides an objective comparison of OsO₄ and permanganate for cis-dihydroxylation, supported by experimental data and detailed protocols to aid in reagent selection for specific research and development applications.
At a Glance: Key Performance Characteristics
| Feature | Osmium Tetroxide (OsO₄) | Potassium Permanganate (KMnO₄) |
| Selectivity | High | Moderate to Low |
| Yields | Generally High and Reproducible[1][2] | Often Moderate to Low, Variable[1][3][4] |
| Stereoselectivity | Excellent syn-addition[5]. Asymmetric induction possible with chiral ligands.[6][7] | Good syn-addition[2][8] |
| Substrate Scope | Broad, tolerates most functional groups.[6] | Limited, sensitive to oxidizable functional groups.[1] |
| Reaction Conditions | Mild, often catalytic with a co-oxidant.[6][9] | Requires carefully controlled cold, dilute, and basic conditions.[1][3][6] |
| Primary Side Reaction | Over-oxidation to α-hydroxy ketones or oxidative cleavage.[1][2][3] | |
| Cost | Very Expensive[1][2][10] | Inexpensive[2][10] |
| Toxicity & Handling | Highly Toxic, Volatile[1][10][11] | Strong Oxidizer, Less Toxic than OsO₄[10] |
Reaction Mechanisms and Stereochemistry
Both OsO₄ and KMnO₄ react with alkenes via a concerted [3+2] cycloaddition mechanism to form a cyclic intermediate.[1][3][9] This intermediate is then hydrolyzed to yield the cis-diol. The concerted nature of the initial addition dictates the syn-stereochemistry of the dihydroxylation, meaning both hydroxyl groups are added to the same face of the original double bond.[1][2]
Quantitative Comparison of Yields
The following table summarizes typical yields for the cis-dihydroxylation of various alkenes using OsO₄-based systems and cold, dilute KMnO₄. It is important to note that yields with KMnO₄ are highly dependent on reaction conditions and substrate.
| Substrate | Reagent System | Yield (%) | Reference |
| Cyclooctene | OsO₄ (cat.), NMO | >90 | [12] |
| 1-Octene | OsO₄ (cat.), NMO | ~85 | [13] |
| Styrene | OsO₄ (cat.), NMO | ~90 | [13] |
| Cyclohexene | Cold, dilute KMnO₄, NaOH | 30-50 | General textbook example |
| Stilbene | Cold, dilute KMnO₄, NaOH | 40-60 | General textbook example |
| Acrylate Derivatives | KMnO₄, Imidazolium Salt Catalyst | up to 95 | [14] |
Experimental Protocols
Osmium Tetroxide Dihydroxylation (Upjohn Conditions)
This protocol is a general procedure for the catalytic dihydroxylation of an alkene using OsO₄ with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[9]
Materials:
-
Alkene (1.0 mmol)
-
N-methylmorpholine N-oxide (NMO) (1.2 mmol)
-
Osmium tetroxide (4% solution in water, 0.02 mmol)
-
Acetone (B3395972)/Water (10:1, 10 mL)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add NMO (1.2 mmol) to the solution and stir until it is completely dissolved.
-
Carefully add the catalytic amount of OsO₄ solution (0.02 mmol) to the reaction mixture at room temperature. The solution will typically turn dark brown or black.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ or NaHSO₃ (5-10 mL). Stir vigorously for 30-60 minutes until the color of the mixture lightens.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Potassium Permanganate Dihydroxylation
This protocol describes the cis-dihydroxylation of an alkene using cold, dilute, and basic potassium permanganate.[3] Careful control of the temperature is critical to prevent over-oxidation.
Materials:
-
Alkene (1.0 mmol)
-
Potassium permanganate (KMnO₄) (1.0 mmol)
-
Sodium hydroxide (B78521) (NaOH) (a few pellets or 1M solution to ensure basic pH > 8)
-
Water/t-butanol (1:1, 20 mL)
-
Ice bath
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Dissolve the alkene (1.0 mmol) in a 1:1 mixture of water and t-butanol (20 mL) in a flask. Add NaOH to ensure the solution is basic.
-
Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Separately, prepare a solution of KMnO₄ (1.0 mmol) in cold water (10 mL).
-
Add the KMnO₄ solution dropwise to the cold, stirring alkene solution. The purple color of the permanganate should disappear upon addition, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue addition until a faint purple color persists, indicating the consumption of the alkene.
-
Stir the reaction at 0-5 °C for an additional 15-30 minutes.
-
Quench the reaction by adding solid sodium bisulfite until the brown MnO₂ and any remaining purple KMnO₄ are gone, resulting in a colorless solution.
-
Filter the mixture through a pad of Celite to remove any remaining MnO₂.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by chromatography or recrystallization.
Experimental Workflow Comparison
The choice between OsO₄ and KMnO₄ often depends on the specific requirements of the synthesis, including the nature of the substrate, the desired yield, and tolerance for hazardous materials. The following diagram illustrates the decision-making process and typical workflows.
Conclusion
Osmium tetroxide is a superior reagent for the cis-dihydroxylation of alkenes in terms of yield, selectivity, and substrate scope.[1][2] Its high cost and toxicity, however, are significant drawbacks.[1][10] Catalytic methods, such as the Upjohn dihydroxylation, have made its use more practical and are the preferred choice for the synthesis of complex and sensitive molecules where high yields are paramount.[6]
Potassium permanganate offers a cheaper and less hazardous alternative, but its application is limited by its strong oxidizing nature, which can lead to lower yields and side reactions, particularly over-oxidation and oxidative cleavage.[1][2][3] Successful dihydroxylation with KMnO₄ requires strict control over reaction conditions, including low temperatures and a basic pH.[3][6] For simple, robust substrates where moderate yields are acceptable, KMnO₄ can be a viable option. Recent developments, such as the use of phase-transfer catalysts, have shown promise in improving the efficacy of permanganate-mediated dihydroxylations.[6][14]
Ultimately, the choice between OsO₄ and KMnO₄ will be dictated by the specific goals of the synthesis, the complexity of the substrate, and the available resources. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
Unraveling the Conformational Landscape of 1,2-Disubstituted Cyclohexanes: A Comparative Guide to Computational Modeling and Experimental Validation
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides a comparative overview of computational and experimental approaches to determine the conformational stability of 1,2-disubstituted cyclohexanes, using trans-1,2-dichlorocyclohexane (B1586812) as a detailed case study due to the limited availability of comprehensive data on 1,2-dimethylcyclohexane-1,2-diol.
The stability of different conformers, primarily the chair, boat, and twist-boat forms, is influenced by a delicate balance of steric and electronic effects. In the case of 1,2-disubstituted cyclohexanes, the interplay between the two substituent groups, including potential intramolecular hydrogen bonding in diols, adds another layer of complexity. This guide will delve into the methodologies used to predict and experimentally validate the preferred conformations of these molecules.
Computational Approaches: Predicting Conformer Stability
Computational chemistry offers a powerful toolkit to model and predict the relative energies of different conformers. These methods range from computationally inexpensive molecular mechanics to more accurate but demanding quantum mechanical calculations.
A prevalent and effective method for such analyses is Density Functional Theory (DFT) . The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G**, has been shown to provide reliable results for the conformational analysis of substituted cyclohexanes.[1]
Experimental Protocol: Computational Modeling
The typical workflow for a computational conformational analysis involves the following steps:
-
Initial Structure Generation: The different conformers (e.g., diaxial and diequatorial chair forms) of the target molecule are built using a molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that particular conformation. This is typically performed using a selected computational method and basis set (e.g., DFT B3LYP/6-311+G**).
-
Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections.
-
Energy Calculation: The total electronic energy of each optimized conformer is calculated. The relative energies between the conformers are then determined by taking the difference in their total energies.
-
Population Analysis: The Boltzmann distribution is used to calculate the expected population of each conformer at a given temperature based on their relative free energies.
Experimental Validation: The Power of NMR Spectroscopy
While computational methods provide valuable predictions, experimental validation is crucial to confirm the conformational preferences in a real-world setting. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying conformational equilibria in solution.
By analyzing the coupling constants between adjacent protons (³JHH), researchers can deduce the dihedral angles between them, which in turn provides information about the relative orientation of the substituents and the preferred conformation of the cyclohexane (B81311) ring.
Experimental Protocol: NMR Spectroscopy
A typical experimental protocol for determining conformational equilibrium using NMR spectroscopy is as follows:
-
Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Spectral Analysis: The coupling constants (³JHH) for the relevant protons, typically those on the carbons bearing the substituents, are accurately measured from the spectrum.
-
Determination of Conformer Populations: The observed coupling constant is a weighted average of the coupling constants for the individual conformers. By using the Karplus equation, which relates the coupling constant to the dihedral angle, and theoretical values for the coupling constants in the pure axial and equatorial conformers, the equilibrium populations of the conformers can be calculated.
Comparative Analysis: trans-1,2-Dichlorocyclohexane
As a case study, the conformational equilibrium of trans-1,2-dichlorocyclohexane has been investigated using both DFT calculations and ¹H NMR spectroscopy.[1] The two primary chair conformations are the diequatorial (ee) and the diaxial (aa) forms.
Quantitative Data Summary
| Method | Solvent | ΔE (Eee - Eaa) (kcal/mol) | % Diaxial (aa) Conformer | % Diequatorial (ee) Conformer | Reference |
| Computational (DFT) | Gas Phase | 0.95 | 14 | 86 | [1] |
| Experimental (¹H NMR) | Carbon Tetrachloride (CCl₄) | 0.36 | 35 | 65 | [1] |
| Experimental (¹H NMR) | Dimethyl Sulfoxide (DMSO) | -0.80 | 80 | 20 | [1] |
Note: The computational results are for the gas phase, while the experimental results are in solution. The negative ΔE value in DMSO indicates that the diaxial conformer is more stable in this polar solvent.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for computational conformational analysis.
Caption: Integration of computational and experimental data.
Conclusion
References
Unambiguous Stereochemical Assignment of 1,2-Dimethylcyclohexane-1,2-diol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray diffraction and other analytical techniques for the characterization of 1,2-dimethylcyclohexane-1,2-diol, a molecule with multiple stereoisomers.
The accurate assignment of stereochemistry is a critical step in chemical synthesis and pharmaceutical development, as different stereoisomers can exhibit vastly different biological activities. This compound can exist as several stereoisomers, including cis and trans diastereomers, with the trans form existing as a pair of enantiomers. Distinguishing between these isomers requires robust analytical methods. This guide compares the definitive structural information obtained from single-crystal X-ray diffraction with spectroscopic and chromatographic techniques.
Performance Comparison of Analytical Techniques
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure, providing precise bond lengths, bond angles, and absolute stereochemistry.[1][2][3][4] However, its primary limitation is the requirement of a suitable single crystal, which can be challenging to obtain.[5][6] In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful techniques for isomer differentiation in solution and the gas phase, respectively, and do not require crystalline samples.
| Analytical Technique | Information Obtained | Strengths | Limitations | Sample Requirements |
| Single Crystal X-ray Diffraction (SCXRD) | 3D molecular structure, bond lengths, bond angles, absolute configuration.[1][2][3][4] | Unambiguous determination of stereochemistry and conformation in the solid state. | Requires a single crystal of sufficient size and quality; not suitable for amorphous solids or liquids.[5][6] | Single crystal (typically 0.1-0.3 mm).[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, diastereomeric ratio, relative stereochemistry through coupling constants and NOE effects. | Non-destructive, provides detailed information about the molecular structure in solution, can distinguish between diastereomers.[7] | Cannot directly determine absolute configuration without chiral derivatizing agents, complex spectra for some isomers. | Solution of the compound (typically mg scale). |
| Gas Chromatography (GC) | Separation and quantification of volatile isomers, determination of diastereomeric and enantiomeric excess (with a chiral stationary phase).[8] | High separation efficiency for volatile compounds, sensitive detection.[8] | Compound must be volatile and thermally stable, may require derivatization. | Volatile liquid or solution (µL scale). |
Experimental Protocols
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations.[9] Monochromatic X-rays, commonly from a molybdenum source (Mo Kα radiation, λ = 0.71073 Å), are directed at the crystal.[1][3] As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted X-rays are used to calculate an electron density map, from which the crystal structure is solved and refined.[1]
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR of cyclohexane (B81311) derivatives, the chemical shifts and coupling constants of the methyl and carbinol protons provide information about their axial or equatorial positions, which helps in assigning the relative stereochemistry (cis or trans).[10] For instance, the chemical shifts of the methyl carbons in the ¹³C NMR spectrum can be used to distinguish between cis and trans isomers.[7][11][12] Two-dimensional NMR techniques, such as COSY and NOESY, can further elucidate the spatial relationships between protons.
A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Dex).[8] The oven temperature is programmed to ensure the separation of the different stereoisomers. For example, an initial temperature of 120°C might be used. The carrier gas is typically helium. A flame ionization detector (FID) is commonly used for detection. The retention times of the different isomers allow for their identification and quantification. Enantiomers will be separated on a chiral column, providing the enantiomeric ratio.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized sample of this compound, highlighting the decision-making process based on the information required.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1,2-Dimethylcyclohexane-1,2-diol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 1,2-Dimethylcyclohexane-1,2-diol, drawing upon safety data for structurally related compounds and general best practices for chemical waste management.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a fume hood.[1] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin and eye contact.[1] In the event of a spill, absorb the material with an inert substance like sand or vermiculite (B1170534) and collect it into a suitable, closed container for disposal.[2] Avoid generating dust or aerosols.[1]
Quantitative Data Summary
| Property | Value (for related compounds) | Source |
| Boiling Point | 124°C (for 1,2-Dimethylcyclohexane) | [1] |
| Melting Point | 207°C (for 1,2-Dimethylcyclohexane) | [1] |
| Density | 0.902 g/cm³ at 25°C (for trans-N,N'-Dimethylcyclohexane-1,2-diamine) | |
| Flash Point | < 140°F (classified as ignitable) | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[4] Chemical waste generators are responsible for the correct classification and disposal of their waste.[2]
-
Waste Identification and Classification : Characterize the waste. Based on related compounds, this compound is likely to be classified as a flammable and potentially toxic chemical waste. Do not mix it with other waste streams.
-
Containerization :
-
Use a dedicated, properly labeled, and leak-proof container for the waste.[1] The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
-
Storage :
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not pour this compound down the drain.[5] This can lead to environmental contamination and potentially violent reactions within the plumbing.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2-Dimethylcyclohexane-1,2-diol
Essential Safety and Handling Guide for 1,2-Dimethylcyclohexane-1,2-diol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] To be worn at all times when handling the chemical to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Lab coat or chemical-resistant apron | To be worn over personal clothing to protect from spills and splashes. | |
| Fire/flame resistant and impervious clothing | Recommended when handling larger quantities or in situations with a higher risk of fire.[1] | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or if aerosols are generated. | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Flammability | Assumed to be a flammable liquid based on similar compounds. Vapors may form explosive mixtures with air.[2] | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] |
Handling and Storage
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin and eyes.[1] Keep away from heat, sparks, and open flames.[2] Use non-sparking tools.[1] Ground and bond containers and receiving equipment.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents.[2] |
Spill and Disposal Plan
| Procedure | Steps |
| Spill Response | 1. Evacuate personnel from the immediate area. 2. Remove all sources of ignition.[1] 3. Wear appropriate PPE as outlined in Section 1. 4. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[2] 5. For large spills, contain the spill and prevent it from entering drains or waterways. 6. Ventilate the area and wash the spill site after material pickup is complete. |
| Waste Disposal | Dispose of contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain. This material may be classified as hazardous waste. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, emphasizing safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
